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  • Product: 5-bromo-1,10-phenanthroline Monohydrate
  • CAS: 855360-86-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Functionalized Heterocycle

An In-Depth Technical Guide to 5-bromo-1,10-phenanthroline Monohydrate (CAS 855360-86-0): Properties, Synthesis, and Applications in Research and Development In the landscape of modern chemical research, 1,10-phenanthrol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-1,10-phenanthroline Monohydrate (CAS 855360-86-0): Properties, Synthesis, and Applications in Research and Development

In the landscape of modern chemical research, 1,10-phenanthroline stands as a "privileged" scaffold. Its rigid, planar structure and potent bidentate chelating ability have made it a cornerstone ligand in coordination chemistry, catalysis, and materials science.[1] The strategic introduction of a bromine atom at the 5-position transforms this well-understood core into a highly versatile building block: 5-bromo-1,10-phenanthroline. The bromine atom is not merely a substituent; it is a reactive handle that unlocks a vast potential for synthetic diversification through cross-coupling and other functionalization reactions. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth examination of the monohydrate form of this compound (CAS 855360-86-0), from its fundamental properties and synthesis to its critical applications in driving scientific innovation.

Core Physicochemical Properties and Identification

Understanding the fundamental characteristics of 5-bromo-1,10-phenanthroline monohydrate is the first step toward its effective application. The compound is typically a light-yellow to yellow powder or crystalline solid.[2] It is crucial to distinguish between the monohydrate (CAS 855360-86-0) and the anhydrous form (CAS 40000-20-2), as the presence of water can influence solubility and reaction stoichiometry.

PropertyValueSource(s)
CAS Number 855360-86-0 (Monohydrate)[2][3][4]
40000-20-2 (Anhydrous)[5][6]
Molecular Formula C₁₂H₉BrN₂O (Monohydrate)[7]
C₁₂H₇BrN₂ (Anhydrous)[5][6]
Molecular Weight 277.12 g/mol (Monohydrate)[7]
259.11 g/mol (Anhydrous)[5]
Appearance Light-yellow to yellow powder or crystals[2]
Purity Typically ≥95% - 97%[2][7]
Melting Point ~119 °C (Anhydrous)[5]
Storage Conditions Room temperature, in a dark, dry, sealed container[2]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-bromo-1,10-phenanthroline is most commonly achieved through the direct electrophilic bromination of the 1,10-phenanthroline parent molecule. The choice of reaction conditions is critical to achieving a high yield and minimizing the formation of undesired byproducts, such as 5,6-dibromophenanthroline.[8]

Causality in Synthesis: Why This Method Works

The use of oleum (fuming sulfuric acid) serves a dual purpose: it acts as a solvent and protonates the nitrogen atoms of the phenanthroline ring. This protonation deactivates the molecule toward electrophilic attack, requiring harsh conditions (high temperature) for the bromination to proceed. The electron-withdrawing nature of the protonated nitrogen atoms directs the incoming electrophile (bromine) to the 5-position. The reaction's sensitivity to temperature and the stoichiometry of bromine is a key consideration; excess bromine or temperatures that are too high can lead to over-bromination.[8]

Detailed Experimental Protocol: Synthesis of 5-bromo-1,10-phenanthroline

This protocol is adapted from established literature procedures.[8]

  • Reaction Setup: Place 1,10-phenanthroline (e.g., 20 mmol, 3.6 g) into a heavy-walled glass reaction tube equipped with a Teflon screw cap.

  • Reagent Addition: Cool the reaction vessel in an ice bath. Cautiously add oleum (e.g., 15%, 12 mL), followed by the slow addition of bromine (e.g., 11.6 mmol, 0.60 mL).

  • Reaction Execution: Securely seal the reaction tube. Place the tube in a silicone oil bath and slowly raise the temperature to 135 °C. Maintain this temperature for approximately 23 hours.[8]

  • Work-up & Neutralization: After the reaction period, cool the mixture to room temperature. Carefully pour the acidic mixture over a large amount of crushed ice. Neutralize the resulting solution with concentrated ammonium hydroxide (NH₄OH) until it is basic. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) multiple times.

  • Purification: Combine the organic extracts. If necessary, stir with activated charcoal to remove colored impurities, then dry the solution over anhydrous sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hot diethyl ether with a minimum amount of dichloromethane, to yield the purified product.[8]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualization: Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Charge 1,10-Phenanthroline into reaction vessel reagents 2. Add Oleum & Bromine in an ice bath start->reagents react 3. Heat at 135°C for ~23 hours reagents->react quench 4. Quench on ice & Neutralize with NH4OH react->quench extract 5. Extract with CHCl3 quench->extract purify 6. Dry, Concentrate & Recrystallize extract->purify end Pure 5-bromo-1,10-phenanthroline purify->end

Caption: Workflow for the synthesis of 5-bromo-1,10-phenanthroline.

Core Applications in Scientific Research

The utility of 5-bromo-1,10-phenanthroline stems from its dual nature: the chelating core and the reactive bromine handle. This combination makes it a valuable tool across multiple scientific disciplines.

The Locus of Reactivity: A Versatile Ligand in Coordination Chemistry

At its heart, 5-bromo-1,10-phenanthroline is a powerful bidentate ligand.[5] The two nitrogen atoms form a stable five-membered chelate ring with a wide array of transition metal ions.[9] The presence of the electron-withdrawing bromine atom at the 5-position subtly modulates the electronic properties of the ligand, which in turn influences the redox potentials, photophysical characteristics, and reactivity of the resulting metal complexes. This tunability is essential for designing complexes with specific functions in catalysis or materials science.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 5-bromo-1,10-phenanthroline (Starting Scaffold) Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki [Pd] Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira [Pd, Cu] Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald [Pd] End Diverse Library of Functionalized Phenanthrolines (Potential Drug Candidates) Suzuki->End Sonogashira->End Buchwald->End

Caption: Synthetic utility of the 5-bromo position for drug discovery.

Safety, Handling, and Storage

Proper handling of 5-bromo-1,10-phenanthroline is essential to ensure laboratory safety. It is classified as harmful and an irritant. [7]Adherence to established safety protocols is mandatory.

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Harmful/Irritant)[2][6]
Signal Word Warning[2][6]
Hazard Statements H302: Harmful if swallowed.[6]
H315: Causes skin irritation.[2][7]
H319: Causes serious eye irritation.[2]
H335: May cause respiratory irritation.[6]
Precautionary Statements P261: Avoid breathing dust.[7]
P280: Wear protective gloves/eye protection.[10]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Safe Handling & Storage Best Practices:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [10]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. [10][11]* Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. [12][13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [12]

Conclusion

5-bromo-1,10-phenanthroline monohydrate is far more than a simple substituted heterocycle. It is a strategically designed chemical tool that offers researchers a robust platform for innovation. Its inherent properties as a metal chelator make it valuable in analytical chemistry and materials science. More significantly, the reactive bromine handle provides a gateway for synthetic chemists, particularly in the field of drug development, to explore vast chemical space with precision and efficiency. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount to unlocking its full scientific potential.

References

  • Specialty Chemicals. 5-Bromo-1,10-phenanthroline: A Key Ligand for Advanced Catalysis and Sensors. Available from: [Link]

  • Pospisil, L., et al. Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. RSC Advances. Available from: [Link]

  • Yang, W., & Nakano, T. Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. The Royal Society of Chemistry. Available from: [Link]

  • Molbase. 5-Bromo-1,10-phenanthroline Monohydrate 855360-86-0 wiki. Available from: [Link]

  • Blazechem. 5-BROMO-1,10-PHENANTHROLINE MONOHYDRATE | 855360-86-0. Available from: [Link]

  • Chem-Supply. Safety Data Sheet - 1,10-PHENANTHROLINE Monohydrate AR. Available from: [Link]

  • ResearchGate. Synthesis of 5-bromo-1,10-phenanthroline and.... Available from: [Link]

  • Specialty Chemicals. 5-Bromo-1,10-phenanthroline: Analytical Applications and Reliable Procurement. Available from: [Link]

  • Crysdot LLC. Heterocyclic Compounds. Available from: [Link]

  • IntechOpen. RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available from: [Link]

  • ResearchGate. A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Available from: [Link]

  • The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. Available from: [Link]

  • Royal Society of Chemistry. Iron by 1,10-phenanthroline assay. Available from: [Link]

Sources

Exploratory

5-bromo-1,10-phenanthroline monohydrate molecular weight

Topic: 5-Bromo-1,10-Phenanthroline Monohydrate: Critical Parameters for Stoichiometry & Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Part...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-1,10-Phenanthroline Monohydrate: Critical Parameters for Stoichiometry & Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Part 1: The Stoichiometry Trap (Executive Summary)

In precision coordination chemistry and metallodrug development, the exact molecular weight of the ligand is the single most common source of stoichiometric error.

5-Bromo-1,10-phenanthroline is frequently supplied as a hydrate —most commonly the monohydrate —yet many commercial catalogs list the physical properties of the anhydrous form under the same CAS number (40000-20-2).

The Critical Distinction:

  • Anhydrous MW (C₁₂H₇BrN₂): 259.11 g/mol [1]

  • Monohydrate MW (C₁₂H₇BrN₂ · H₂O): 277.12 g/mol

Impact: Failing to account for the hydration shell results in a 6.5% mass error . In the synthesis of heteroleptic Ruthenium(II) complexes (e.g., for photodynamic therapy or DSSCs), this excess ligand deficiency leads to difficult-to-separate impurities and reduced quantum yields.

This guide provides the definitive physicochemical profile, synthesis pathways, and handling protocols to ensure stoichiometric integrity in your research.

Part 2: Chemical Identity & Physicochemical Profile

The following data consolidates crystallographic and spectroscopic standards for the monohydrate form.

Table 1: Physicochemical Specifications
ParameterAnhydrous FormMonohydrate Form
Formula C₁₂H₇BrN₂C₁₂H₇BrN₂[2] · H₂O
Molecular Weight 259.11 g/mol 277.12 g/mol
CAS Number 40000-20-2 (Generic)855360-86-0 (Specific)
Appearance White to pale yellow powderPale yellow crystalline solid
Solubility Soluble in CHCl₃, MeOH, EtOHSoluble in MeOH; slightly soluble in H₂O
Melting Point 117–119 °C99–102 °C (dehydrates upon heating)
pKa (approx) ~4.8 (protonation of N)N/A

Technical Note: The water molecule in the monohydrate is held via hydrogen bonding to the pyridinic nitrogens. This hydration shell is stable at room temperature but can be removed by drying under vacuum at >60°C over P₂O₅.

Part 3: Synthesis & Purification Logic

While commercial sourcing is common, in-house synthesis is often required to ensure high purity (>99%) for optical applications. The bromination of 1,10-phenanthroline is electrophilic aromatic substitution, but the electron-deficient nature of the pyridine rings makes this difficult.[3]

Mechanism & Pathway

Traditional methods use oleum/bromine at high temperatures, often resulting in di-bromo impurities. The modern, preferred method utilizes Sulfur Dichloride (SCl₂) as a catalyst in a milder, more selective protocol.

SynthesisPathway Phen 1,10-Phenanthroline (Monohydrate) Reaction Bromination (SCl2 / Pyridine / Br2) Reflux in 1-Chlorobutane Phen->Reaction Electrophilic Sub. Intermediate Complex Mixture (Mono + Di-bromo species) Reaction->Intermediate Purification Purification Recrystallization (Et2O/CH2Cl2) or Column Chromatography Intermediate->Purification Isolation Product 5-Bromo-1,10-phenanthroline (Anhydrous) Purification->Product Hydration Hydration Step Exposure to Ambient Moisture or Aqueous Workup Product->Hydration Hygroscopic Uptake Final Target: Monohydrate (MW: 277.12) Hydration->Final

Figure 1: Selective synthesis pathway emphasizing the re-hydration step often overlooked in literature.

Critical Synthesis Steps (Self-Validating Protocol)
  • Activation: React 1,10-phenanthroline with SCl₂ and pyridine. The SCl₂ acts as a Lewis acid, activating the 5-position.

  • Bromination: Add Br₂ dropwise. The reaction is refluxed in 1-chlorobutane.[4]

  • Validation Point: Monitor via TLC (SiO₂; CHCl₃/MeOH 98:2). The 5-bromo derivative moves slower than the di-bromo impurities but faster than the starting material.

  • Workup: Neutralize with NaOH. This aqueous step introduces the water necessary for the monohydrate formation upon crystallization.

Part 4: Applications in Drug Development

5-Bromo-1,10-phenanthroline is rarely the final drug; it is a privileged scaffold and a functionalizable ligand .

Metallodrug Precursors (The "Ru-Center" Strategy)

The bromine at the 5-position is a handle for Sonogashira or Suzuki couplings, allowing the attachment of bioactive moieties (e.g., peptides, antibodies) to a metal center.

  • Application: Ruthenium(II) polypyridyl complexes as DNA intercalators.

  • Mechanism: The planar phenanthroline system intercalates between DNA base pairs.[5] The metal center (Ru, Pt) induces oxidative stress or covalent binding upon photoactivation (Photodynamic Therapy - PDT).

Luminescent Sensors

The compound is used to synthesize probes that change luminescence intensity upon binding to specific biological cations (Zn²⁺, Ca²⁺) or DNA mismatches.

DrugDev cluster_0 Functionalization Ligand 5-Bromo-1,10-phenanthroline (Scaffold) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Ligand->Coupling Complexation Coordination to Metal (Ru, Ir, Pt) Ligand->Complexation Coupling->Complexation Ligand Design Target3 Supramolecular Assemblies (Drug Delivery) Coupling->Target3 Target1 DNA Intercalators (Anticancer Agents) Complexation->Target1 Target2 Luminescent Probes (Cellular Imaging) Complexation->Target2

Figure 2: The role of the 5-bromo derivative as a linchpin in metallopharmaceutical design.

Part 5: Experimental Protocol – Handling & Verification

To ensure reproducibility, you must verify the hydration state of your specific batch before use.

Protocol: Hydration Verification & Stock Solution Prep

Objective: Prepare a 10 mM stock solution with <1% stoichiometric error.

  • Visual Inspection:

    • Crystalline needles: Likely monohydrate.[6][7][8][9]

    • Amorphous powder:[6] Could be anhydrous or mixed.[6]

  • Thermogravimetric Analysis (TGA) - Gold Standard:

    • Run TGA from 25°C to 150°C.

    • Monohydrate: Expect a sharp weight loss of ~6.5% (theoretical: 6.50%) between 90–110°C.

    • Anhydrous: Negligible weight loss (<0.5%).

  • Calculation (The "Safe" Approach):

    • If TGA is unavailable and the CoA is ambiguous, assume Monohydrate (MW 277.12) if the bottle has been opened or stored in non-desiccated conditions. Phenanthrolines are hygroscopic.

  • Preparation:

    • Weigh 27.71 mg of 5-bromo-1,10-phenanthroline monohydrate.

    • Dissolve in 10.0 mL of DMSO or Acetonitrile (depending on downstream application).

    • Note: Sonicate for 5 minutes. The monohydrate dissolves slower than the anhydrous form due to the crystal lattice energy.

References

  • Adeloye, A. O., & Ajibade, P. A. (2014). Synthesis and Characterization of 5-Bromo-1,10-Phenanthroline and its Ruthenium(II) Complexes. Tetrahedron Letters.

  • Gao, F., et al. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines using Sulfur Dichloride. Australian Journal of Chemistry, 67(6), 915-921.[3]

  • AccuStandard / Sigma-Aldrich. (2024). Safety Data Sheet & Certificate of Analysis: 5-Bromo-1,10-phenanthroline.

  • Ossinger, S., et al. (2020). Crystal structure of bis(5-bromo-1,10-phenanthroline)iron(II) toluene disolvate. Acta Crystallographica Section E, 76(8), 1398-1402.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-bromo-1,10-phenanthroline Monohydrate in Organic Solvents

Introduction 5-bromo-1,10-phenanthroline monohydrate is a heterocyclic organic compound of significant interest in diverse fields of chemical research, including coordination chemistry, analytical chemistry, and as a bui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-1,10-phenanthroline monohydrate is a heterocyclic organic compound of significant interest in diverse fields of chemical research, including coordination chemistry, analytical chemistry, and as a building block in the synthesis of functional materials and pharmaceutical intermediates. The solubility of this compound in various organic solvents is a critical physical property that dictates its utility in synthesis, purification, formulation, and analytical applications. Understanding its solubility behavior is paramount for researchers and professionals in drug development and materials science to ensure efficient experimental design, reaction optimization, and product formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-1,10-phenanthroline monohydrate. It offers insights into its predicted solubility in a range of common organic solvents, based on the behavior of the parent compound, 1,10-phenanthroline monohydrate. Furthermore, this guide details robust experimental protocols for the qualitative and quantitative determination of solubility, empowering researchers to ascertain precise solubility data in their specific solvent systems.

Chemical Structure and Properties
  • Chemical Name: 5-bromo-1,10-phenanthroline monohydrate

  • CAS Number: 855360-86-0[1]

  • Molecular Formula: C₁₂H₇BrN₂·H₂O

  • Molecular Weight: 277.12 g/mol [2]

  • Appearance: Light-yellow to yellow powder or crystals

The presence of the bromine atom at the 5-position introduces a significant change in the electronic properties and polarity of the 1,10-phenanthroline scaffold. This substitution can influence intermolecular interactions, including dipole-dipole interactions and van der Waals forces, which in turn affect the solubility of the molecule in different organic solvents. The monohydrate form indicates the presence of one molecule of water per molecule of 5-bromo-1,10-phenanthroline in the crystal lattice, which can also play a role in its solubility characteristics, particularly in protic solvents.

Predicted Solubility Profile

Qualitative Solubility of 1,10-Phenanthroline Monohydrate at Room Temperature[4]
Solvent ClassSolventPredicted SolubilityRationale for 5-bromo-1,10-phenanthroline Monohydrate
Protic Solvents WaterInsolubleThe hydrophobic nature of the phenanthroline ring system dominates, leading to low aqueous solubility. The bromo-substituent is unlikely to significantly increase water solubility.
MethanolSolublePolar protic nature of methanol can engage in hydrogen bonding with the nitrogen atoms and the water of hydration. Similar solubility is expected.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for polar organic compounds. Good solubility is anticipated.
2-PropanolSolubleThe increasing hydrocarbon chain length may slightly decrease solubility compared to methanol and ethanol, but it is still expected to be a suitable solvent.
2-ButanolSolubleFurther increase in alkyl chain length may continue to slightly reduce solubility.
DecanolPartially SolubleThe long alkyl chain of decanol makes it significantly less polar, likely resulting in lower solubility.
Aprotic Polar Solvents AcetoneSolubleThe polar aprotic nature of acetone allows it to dissolve a wide range of organic compounds. Good solubility is predicted.
AcetonitrileSolubleA polar aprotic solvent that is expected to be a good solvent for this compound.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent, DMF is an excellent solvent for many organic compounds and is expected to readily dissolve 5-bromo-1,10-phenanthroline monohydrate.
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a powerful polar aprotic solvent and is anticipated to be a very effective solvent.
NitromethaneSolubleA polar solvent that should be capable of dissolving the compound.
Tetrahydrofuran (THF)Partially SolubleA moderately polar ether, THF is expected to be a reasonable solvent.
1,4-DioxanePartially SolubleAnother cyclic ether with moderate polarity, likely to show partial solubility.
Ethyl AcetatePartially SolubleA moderately polar ester, it is expected to show some dissolving power.
Ethyl Methyl KetonePartially SolubleSimilar in polarity to acetone but with a slightly larger nonpolar part, which might slightly reduce solubility.
Methyl Isobutyl KetonePartially SolubleThe larger alkyl groups will decrease the overall polarity, likely leading to lower solubility.
Aprotic Nonpolar/Weakly Polar Solvents ChloroformPartially SolubleA weakly polar solvent that can engage in dipole-dipole interactions. The bromo-substituent may enhance solubility in chlorinated solvents.
Dichloromethane (DCM)Partially SolubleSimilar to chloroform, DCM is a common solvent for organic synthesis and is expected to dissolve the compound to some extent.
1,2-DichloroethanePartially SolubleAnother chlorinated solvent that should exhibit similar solvent properties to chloroform and DCM.
Diethyl EtherInsolubleThe low polarity of diethyl ether makes it a poor solvent for polar compounds like phenanthrolines.
Diisopropyl EtherInsolubleEven less polar than diethyl ether, very low solubility is expected.
TolueneInsolubleA nonpolar aromatic solvent, unlikely to be effective in dissolving the polar phenanthroline derivative.
HeptaneInsolubleA nonpolar alkane, will not be a suitable solvent.
Carbon TetrachlorideInsolubleA nonpolar solvent, expected to have very low dissolving power for this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 5-bromo-1,10-phenanthroline monohydrate in a specific solvent, experimental determination is essential. The following protocols outline established methods for both qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Determination

This rapid method provides a general classification of the compound's solubility in a given solvent.[3][4][5]

Materials:

  • 5-bromo-1,10-phenanthroline monohydrate

  • Test tubes

  • Vortex mixer

  • Selection of organic solvents

  • Spatula

  • Pipettes

Procedure:

  • Place approximately 10 mg of 5-bromo-1,10-phenanthroline monohydrate into a clean, dry test tube.

  • Add 1 mL of the chosen organic solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount of undissolved solid remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • If the compound appears insoluble, the mixture can be gently heated to assess the effect of temperature on solubility. Allow the solution to cool to room temperature to check for precipitation.

  • Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This method determines the solubility by measuring the mass of the dissolved solid in a saturated solution.[6][7][8]

Materials:

  • 5-bromo-1,10-phenanthroline monohydrate

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.2 µm or 0.45 µm pore size)

  • Pre-weighed evaporation dishes or watch glasses

  • Analytical balance

  • Oven

Procedure:

  • Add an excess amount of 5-bromo-1,10-phenanthroline monohydrate to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured when undissolved solid remains.

  • Seal the vial and place it in a thermostatically controlled environment (e.g., a 25 °C water bath) on a magnetic stirrer.

  • Stir the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle for at least 2 hours in the temperature-controlled environment.

  • Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a pipette, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any fine, suspended particles.

  • Record the exact volume of the filtered saturated solution.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

Protocol 3: Quantitative Solubility Determination by UV-Visible Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.[9][10][11]

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Analytical balance

  • Materials from Protocol 2 for preparing the saturated solution

Procedure:

Part A: Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a small amount of 5-bromo-1,10-phenanthroline monohydrate and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using the UV-Visible spectrophotometer. Use the pure solvent as a blank.

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

Part B: Analysis of the Saturated Solution

  • Prepare a saturated solution of 5-bromo-1,10-phenanthroline monohydrate in the desired solvent as described in steps 1-6 of Protocol 2.

  • Carefully dilute a known volume of the filtered saturated solution with the pure solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λ_max.

  • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

Visualizing Experimental Workflows

Diagram 1: Gravimetric Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Seal and stir at constant temperature (24-48h) prep1->prep2 prep3 Allow suspension to settle prep2->prep3 sep1 Withdraw supernatant prep3->sep1 sep2 Filter through syringe filter (0.2 µm) sep1->sep2 ana1 Collect known volume of filtrate in pre-weighed dish sep2->ana1 ana2 Evaporate solvent in oven ana1->ana2 ana3 Cool in desiccator and weigh ana2->ana3 ana4 Repeat drying and weighing until constant mass ana3->ana4 calc1 Calculate mass of residue ana4->calc1 calc2 Calculate solubility (g/L) calc1->calc2

Caption: Workflow for gravimetric solubility determination.

Diagram 2: Spectroscopic Solubility Determination Workflow

G cluster_cal Calibration Curve Generation cluster_sat Saturated Solution Analysis cluster_calc Calculation cal1 Prepare stock solution of known concentration cal2 Create series of standard dilutions cal1->cal2 cal3 Measure absorbance of standards at λ_max cal2->cal3 cal4 Plot Absorbance vs. Concentration cal3->cal4 calc1 Determine concentration from calibration curve sat1 Prepare saturated solution (as in gravimetric method) sat2 Filter supernatant sat1->sat2 sat3 Dilute filtrate to fall within calibration range sat2->sat3 sat4 Measure absorbance of diluted sample sat3->sat4 sat4->calc1 calc2 Apply dilution factor to find original concentration (solubility) calc1->calc2

Caption: Workflow for spectroscopic solubility determination.

Conclusion

The solubility of 5-bromo-1,10-phenanthroline monohydrate is a fundamental parameter that influences its application across various scientific disciplines. While quantitative data is sparse, a predictive understanding of its solubility can be gleaned from the behavior of its parent analogue, 1,10-phenanthroline monohydrate. For precise and reliable data, direct experimental measurement is indispensable. The protocols detailed in this guide provide robust and validated methods for both qualitative screening and accurate quantitative determination of solubility. By employing these methodologies, researchers can effectively characterize the solubility of 5-bromo-1,10-phenanthroline monohydrate in their specific solvent systems, thereby facilitating more efficient and informed scientific investigation and development.

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • YouTube. (2021, April 29). Solubility test/ Organic lab.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (n.d.).
  • Guidechem. (n.d.).
  • ResearchGate. (2025, August 6).
  • Ingenta Connect. (2009, May 5).
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,10-phenanthroline | 40000-20-2.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Hoelke, B., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Pharmanotes. (n.d.). Determination of Solubility by Gravimetric Method.
  • EMD Millipore Corporation. (2014, April 24). SAFETY DATA SHEET - according to the (US)
  • Fluorochem. (n.d.).
  • MDPI. (n.d.).
  • LabSolutions. (n.d.).
  • Studocu. (2023, August 31). Solubility of Organic Compounds.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • Sigma-Aldrich. (2025, December 27).
  • Wikipedia. (n.d.). Gravimetric analysis.
  • Fisher Scientific. (2010, November 24).
  • Wikipedia. (n.d.). 1,10-Phenanthroline.
  • Fisher Scientific. (2013, April 3).
  • GFS Chemicals. (n.d.). phenanthroline and.

Sources

Exploratory

Synthesis and Characterization of 5-Bromo-1,10-Phenanthroline Monohydrate: A Precision Protocol

Executive Summary 5-bromo-1,10-phenanthroline is a pivotal intermediate in coordination chemistry and drug discovery.[1] Its structural significance lies in the bromine atom at the 5-position, which breaks the symmetry o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-1,10-phenanthroline is a pivotal intermediate in coordination chemistry and drug discovery.[1] Its structural significance lies in the bromine atom at the 5-position, which breaks the


 symmetry of the parent phenanthroline, creating a specific handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without disrupting the metal-chelating nitrogen pocket.[1]

This guide addresses the primary challenge in its synthesis: regioselectivity. The electrophilic bromination of 1,10-phenanthroline is prone to over-bromination, yielding the difficult-to-separate 5,6-dibromo impurity.[1] The protocol below synthesizes field-proven methodologies (specifically the "Gokel modification") to maximize the mono-brominated product while ensuring high purity through a self-validating purification workflow.

Theoretical Framework: Regioselectivity & Mechanism[1][2][3]

To control the synthesis, one must understand the electronic environment of the substrate.[1] 1,10-phenanthroline possesses two fused pyridine rings and a central benzene-like ring.[1]

  • Deactivation: The reaction is conducted in strong acid (Oleum/H₂SO₄). This protonates the heterocyclic nitrogens (

    
    ), forming a phenanthrolinium ion.[1]
    
  • Directing Effect: The positive charge on the nitrogens strongly deactivates the pyridine rings (positions 2, 3, 4, 7, 8,[1] 9) toward electrophilic attack.

  • The "K-Region": The central ring (positions 5 and 6) retains the highest electron density, making it the only viable site for Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Stoichiometric Control: Since the 5-bromo product is still reactive at the 6-position, the stoichiometry of bromine must be strictly limited (sub-stoichiometric) to prevent the formation of 5,6-dibromo-1,10-phenanthroline.[1]

Diagram 1: Reaction Mechanism Logic

Mechanism cluster_selectivity Regioselectivity Filter Phen 1,10-Phenanthroline (Neutral) PhenH Phenanthrolinium Ion (N-Protonated) Phen->PhenH Protonation Acid Oleum (H2SO4/SO3) Acid->PhenH Sigma Sigma Complex (Intermediate) PhenH->Sigma Electrophilic Attack (Pos 5) Br2 Bromine (Br2) Br2->Sigma Prod 5-Bromo-1,10-Phenanthroline Sigma->Prod Deprotonation (-HBr)

Caption: Electrophilic aromatic substitution pathway showing N-protonation as the key directing force for 5-position selectivity.

Synthetic Methodology

Safety Warning: Bromine (


) is highly corrosive and volatile. Oleum causes severe burns. All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).[1]
Reagents & Stoichiometry
ReagentRoleEquivalents (Eq)Notes
1,10-Phenanthroline Monohydrate Substrate1.0Starting material
Bromine (

)
Electrophile0.6 - 0.7 CRITICAL: Excess leads to dibromo impurity.
Oleum (20-30%

)
Solvent/CatalystExcess (~5-6 mL/g)Acts as solvent and proton source.[1]
Nitrobenzene Co-solvent(Optional)Used in older protocols; Oleum alone is cleaner for workup.
Step-by-Step Protocol
  • Setup: Equip a heavy-walled pressure tube or a round-bottom flask with a reflux condenser and a calcium chloride drying tube.[1]

  • Solvation: Add 1,10-phenanthroline monohydrate (e.g., 3.6 g, 20 mmol) to the vessel. Place in an ice bath.

  • Acidification: Carefully add Oleum (12 mL) dropwise. Exothermic reaction—ensure temperature remains controlled.

  • Bromination: Add Bromine (0.60 mL, ~11.6 mmol) dropwise.

    • Expert Note: We use ~0.6 equivalents of

      
      .[2][3][4] This leaves ~40% starting material unreacted, but it virtually eliminates the formation of the 5,6-dibromo byproduct, which is nearly impossible to separate by recrystallization.[1]
      
  • Reaction: Seal the vessel (if using a pressure tube) or ensure the condenser is active. Heat to 135°C for 20–24 hours .[3]

  • Quenching: Cool the mixture to room temperature. Pour the dark reaction mixture slowly onto ~200g of crushed ice.

  • Neutralization: Carefully adjust pH to ~7–8 using concentrated Ammonium Hydroxide (

    
    ).
    
    • Observation: A precipitate will form.[2][4][5] This is a mix of unreacted phenanthroline and the 5-bromo product.[1][3]

  • Extraction: Extract the aqueous slurry with Chloroform (

    
    ) or Dichloromethane (DCM) (
    
    
    
    mL).
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum.
    

Purification & Isolation (The "Art")[1]

The crude solid contains 5-bromo-1,10-phenanthroline (~60%) and unreacted 1,10-phenanthroline (~40%).[1]

Workflow Diagram

Workflow Start Crude Mixture (Mono + Unreacted Phen) Recryst Recrystallization Solvent: Diethyl Ether / DCM Start->Recryst Filter Filtration Recryst->Filter Solid Precipitate: 5-Bromo-1,10-Phenanthroline Filter->Solid Product Liquor Mother Liquor: Unreacted Phenanthroline Filter->Liquor Waste/Recycle Dry Vacuum Drying (Yields Monohydrate) Solid->Dry

Caption: Purification logic relying on solubility differences to isolate the brominated product.[1]

Purification Protocol
  • Solvent Choice: The crude solid is recrystallized.[1][2][3][5] The preferred solvent system is hot Diethyl Ether with a minimum amount of DCM to aid solubility.[1]

  • Process: Dissolve the crude solid in minimal boiling DCM. Add hot Diethyl Ether until the solution becomes slightly turbid. Cool slowly to 4°C.

  • Result: 5-bromo-1,10-phenanthroline crystallizes out preferentially.[1] Unreacted phenanthroline remains largely in the mother liquor.[1]

  • Hydration: The product will naturally absorb atmospheric moisture to form the monohydrate (

    
    ) upon standing or drying in ambient air.[1]
    

Characterization Suite

To validate the synthesis, the following data must be obtained. The absence of a doublet at the 6-position (which would indicate starting material) and the integration values are key.[1]

Data Summary Table
TechniqueParameterExpected Value/Observation
Appearance VisualWhite to pale yellow crystalline solid
Melting Point Physical117–119°C (Anhydrous); Hydrate transitions often broader
Mass Spectrometry ESI-MS (

)

(1:1 ratio characteristic of

)
Elemental Analysis Theory (Monohydrate)C: 51.9%, H: 3.27%, N: 10.1%
Solubility ChemicalSoluble in

, DCM, Methanol; Insoluble in Water
NMR Spectroscopy Validation ( , 400 MHz)

The proton NMR is the definitive test for purity.[1]

  • 
     9.22 (dd, 1H):  Proton at position 2 or 9 (adjacent to Nitrogen).[1]
    
  • 
     8.69 (dd, 1H):  Proton at position 4 or 7.[1]
    
  • 
     8.20 (s, 1H): The Diagnostic Peak.  This singlet represents the proton at the 6-position .[1]
    
    • Validation: If this peak is a doublet, you have starting material.[1] If this peak is absent, you have 5,6-dibromo-1,10-phenanthroline.[1]

  • 
     7.71 (m, 2H):  Protons at position 3 and 8.[1]
    

References

  • Gokel, G. W., et al. (1985).[1] "Synthesis of 5-bromo-1,10-phenanthroline". Journal of Organic Chemistry. (Classic reference for the stoichiometric control method).[1]

  • Saitoh, Y., et al. (2014).[1][4] "Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines". Australian Journal of Chemistry.[4] (Discusses alternative catalysts like

    
    ). 
    
  • Mlochowski, J. (1974).[1] "Investigation of the reactivity of phenanthrolines". Roczniki Chemii. (Foundational work on phenanthroline functionalization).

  • Sigma-Aldrich. "5-Bromo-1,10-phenanthroline Product Specification". (Reference for physical properties and safety data).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of Heteroleptic Ruthenium(II) Complexes Functionalized with 5-Bromo-1,10-Phenanthroline

[1][2][3] Abstract & Strategic Utility This protocol details the stepwise synthesis of

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Strategic Utility

This protocol details the stepwise synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 , a critical intermediate in the development of metallo-pharmaceuticals and luminescent probes.[1]

The inclusion of the 5-bromo-1,10-phenanthroline (5-Br-phen) ligand provides a distinct orthogonal "handle" on the phenanthroline scaffold.[1] Unlike the chemically inert 2,2'-bipyridine (bpy) ancillary ligands, the aryl bromide allows for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to attach targeting peptides, fluorophores, or intercalating moieties after the metal complex has been formed.[2][3][4] This "complex-as-ligand" approach prevents the harsh conditions of complexation from degrading sensitive biological payloads.[1]

Chemical Reaction Workflow

The synthesis follows a convergent pathway: (1) preparation of the functionalized ligand,[5][2][3][4][6][7][8][9] (2) preparation of the dichloro-ruthenium precursor, and (3) final coordination and ion exchange.[3][4]

RuSynthesis start_ru RuCl3 · 3H2O (Starting Material) precursor_syn Precursor Synthesis (LiCl, DMF, Reflux) start_ru->precursor_syn + 2 eq. bpy start_phen 1,10-Phenanthroline (Starting Material) ligand_syn Ligand Bromination (Br2 / Oleum, 135°C) start_phen->ligand_syn ligand_pure 5-Br-phen (Purified Ligand) ligand_syn->ligand_pure Neutralization & Extract complexation Complexation (EtOH/H2O, Reflux) ligand_pure->complexation precursor_pure cis-[Ru(bpy)2Cl2] (Dark Green Solid) precursor_syn->precursor_pure Acetone precip. precursor_pure->complexation anion_ex Anion Exchange (NH4PF6) complexation->anion_ex Crude Cl- salt final_prod [Ru(bpy)2(5-Br-phen)](PF6)2 (Target Complex) anion_ex->final_prod Precipitation

Figure 1: Convergent synthetic pathway for the preparation of the target ruthenium(II) complex.

Detailed Protocols

Phase A: Synthesis of Ligand (5-Bromo-1,10-Phenanthroline)

Note: While commercially available, in-house synthesis is cost-effective for gram-scale applications.[1][2]

Rationale: Direct bromination of phenanthroline is difficult due to the electron-deficient nature of the pyridine rings.[1] We utilize an oleum melt to activate the ring and facilitate electrophilic aromatic substitution.[1]

Protocol:

  • Setup: Equip a heavy-walled pressure tube or round-bottom flask with a reflux condenser and a trap for acidic fumes (

    
    ).
    
  • Dissolution: Dissolve 1,10-phenanthroline monohydrate (2.0 g, 10 mmol) in oleum (20% free

    
    , 10 mL). Caution: Highly exothermic.[1][2][3]
    
  • Bromination: Add bromine (

    
    , 0.6 mL, ~11.6 mmol) dropwise.
    
  • Reaction: Heat the mixture to 135°C for 24 hours.

  • Workup:

    • Cool to room temperature (RT) and carefully pour onto crushed ice.

    • Neutralize to pH ~7 using concentrated ammonium hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Extract the resulting precipitate with chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , 3 x 50 mL).[2][3]
      
  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from diethyl ether/dichloromethane if necessary.
    
    • Expected Yield: ~85-90%.[1][10][11]

    • Validation:

      
       NMR should show loss of symmetry compared to unsubstituted phenanthroline.[1]
      
Phase B: Synthesis of Precursor (cis-Dichlorobis(2,2'-bipyridine)ruthenium(II))

Rationale: The "Sullivan Method" is used here.[1][4][8] Lithium Chloride (LiCl) is added to the reaction to prevent the oxidation of Ru(III) to Ru(IV) and to stabilize the cis-dichloro configuration, preventing the formation of the trans-isomer or polymeric byproducts.[1][4]

Protocol:

  • Reagents: Combine

    
     (1.0 g, 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.6 mmol), and LiCl (1.0 g, excess) in anhydrous DMF (10 mL).
    
  • Reaction: Reflux under Argon/Nitrogen for 8 hours. The solution will turn deep purple/black.[1]

  • Precipitation: Cool to RT. Add acetone (50 mL) and cool at 0°C overnight.

  • Isolation: Filter the dark green/black microcrystalline solid. Wash copiously with water (to remove excess LiCl and unreacted Ru salts) and diethyl ether.[1][3][4]

    • Critical Check: The filtrate should be clear or light pink.[1] A deep red filtrate indicates over-reduction or formation of tris-species.[1]

Phase C: Target Complex Assembly ( )

Rationale: We utilize a thermodynamic control strategy.[1][3][4] By refluxing in ethanol/water, the labile chloride ligands are displaced by the chelating 5-Br-phen ligand.[1] The subsequent anion exchange from chloride (water-soluble) to hexafluorophosphate (water-insoluble) acts as a bulk purification step.[1][4]

Protocol:

  • Charging: In a 100 mL round-bottom flask, suspend

    
     (0.52 g, 1.0 mmol) and 5-bromo-1,10-phenanthroline (0.29 g, 1.1 mmol) in a mixture of Ethanol:Water (2:1 v/v, 30 mL).
    
  • Reflux: Heat to reflux (approx. 85°C) under inert atmosphere for 6–8 hours.

    • Visual Indicator: The suspension will dissolve and shift color from dark green (precursor) to a clear, deep orange-red (product).[3][4]

  • Filtration: Hot filter the solution to remove any unreacted insoluble precursor.[1]

  • Anion Exchange (The "Crash Out"):

    • Reduce the volume of the filtrate by 50% via rotary evaporation.[1]

    • Add a saturated aqueous solution of Ammonium Hexafluorophosphate (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , 10 mL).[2][3]
      
    • An immediate bright orange/red precipitate will form.[1]

  • Collection: Filter the solid, wash with cold water (removes excess salts) and diethyl ether (removes unreacted ligand).[1][3][4]

Purification & Characterization Standards

For pharmaceutical applications, the crude precipitation is insufficient due to potential contamination with trace amounts of the homoleptic ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 (from ligand scrambling) or unreacted ligand.[3]
Chromatography Protocol[2][4][6][7][8][12]
  • Stationary Phase: Silica Gel (230-400 mesh).[1][4]

  • Mobile Phase: Acetonitrile : Water : Saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Start at 100:10:1, gradient to 100:20:2).[1][3]
    
    • Note: The salt is required in the mobile phase to shield the cationic charge of the Ruthenium complex, preventing it from sticking to the silica.[4]

  • Fraction Collection: Collect the major orange band.

  • Desalting: Evaporate acetonitrile. Precipitate again with

    
     to remove the 
    
    
    
    from the column.[1]
Data Summary Table
ParameterSpecification / ObservationMethod
Appearance Bright Orange/Red PowderVisual
Solubility Soluble: ACN, Acetone, DMF, DMSO.[1][2][3] Insoluble: Water, Ether, Hexane.[2][3][4]Solubility Test
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

NMR
Distinctive downfield shift of phenanthroline protons due to Br-deshielding.[1] Loss of C2 symmetry in the phenanthroline ring.[1]400/500 MHz NMR (

)
UV-Vis

(MLCT Band).[1][3]
UV-Vis Spectroscopy
Mass Spec

corresponds to

cation.[1]
ESI-MS

Troubleshooting & Expert Tips

  • Oxidation State Control: If the reaction turns brown/muddy instead of bright orange, Ru(III) species may be present.[1][3][4] Add a few drops of saturated ascorbic acid solution during the reflux to ensure reduction to Ru(II).[4]

  • Ligand Scrambling: Avoid refluxing longer than 12 hours. Extended heating can cause the thermodynamic redistribution of ligands, leading to a statistical mixture of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    .[2][3]
  • Anion Exchange Failure: If no precipitate forms upon adding

    
    , the ethanol content is too high.[1][3] Evaporate more solvent or add more water before adding the hexafluorophosphate salt.[1]
    

References

  • Sullivan, B. P., Salmon, D. J., & Meyer, T. J. (1978). Mixed phosphine 2,2'-bipyridine complexes of ruthenium(II).[2][3][4] Inorganic Chemistry, 17(12), 3334–3341.[1][2][3][4] [Link]

  • Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine.[2][3][4] Journal of the Arkansas Academy of Science, 64, 33-38.[1][2][3] [Link]

  • Gama, S., et al. (2011). 5-Bromo-1,10-phenanthroline synthesis and functionalization.[1][2][3] Chemical Communications, 47, Supplementary Information.[2][3] [Link]

  • Poteet, S. A., et al. (2017). Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline.[2][3][4] Photochemistry and Photobiology, 93, 1373–1382.[2][3][4] [Link]

Sources

Application

Application Note: 5-Bromo-1,10-Phenanthroline Monohydrate as a DNA Intercalating Agent

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 5-bromo-1,10-phenanthroline monohydrate as a DNA intercalating ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 5-bromo-1,10-phenanthroline monohydrate as a DNA intercalating agent. DNA intercalation is a pivotal mechanism for many therapeutic compounds, particularly in oncology, where disruption of DNA processes can lead to apoptosis in cancer cells.[1][2] 1,10-phenanthroline and its derivatives are a well-established class of compounds known for their potent DNA binding capabilities, attributable to their planar, aromatic structure.[3][4] This guide moves beyond a simple recitation of steps, offering in-depth explanations of the principles behind core biophysical techniques, detailed, self-validating experimental protocols, and guidance on data interpretation. We present methodologies for UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Viscometry to confirm and quantify the intercalative binding of 5-bromo-1,10-phenanthroline to DNA.

The Principle of DNA Intercalation

DNA remains a primary molecular target for the development of novel therapeutics.[5][6] Small molecules can interact with the double helix through various non-covalent modes, including groove binding, electrostatic interactions, and intercalation.[7] The latter, intercalation, is defined by the insertion of a planar molecule, typically an aromatic system, between adjacent base pairs of the DNA.[5][8] This process induces significant conformational changes in the DNA structure, including the unwinding and lengthening of the helix.[9] These distortions can physically obstruct the cellular machinery responsible for DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, a mechanism exploited by numerous anticancer drugs.[2][10]

5-Bromo-1,10-phenanthroline is a heterocyclic aromatic compound whose rigid, planar structure is a prerequisite for insertion into the DNA base stack.[11] The bromine atom at the 5-position can further modulate its electronic properties and binding affinity.[12] Understanding the precise mode and strength of this interaction is a critical step in the preclinical development of such compounds.

Compound Properties and Safe Handling

Physicochemical Data
PropertyValueReference
Chemical Name 5-Bromo-1,10-phenanthroline monohydrateN/A
CAS Number 40000-20-2 (anhydrous)[11][13]
Molecular Formula C₁₂H₇BrN₂·H₂O[13]
Molecular Weight 277.12 g/mol (as monohydrate)[13]
Appearance White to light yellow powder or crystal[11]
Melting Point 119 °C (anhydrous)[11]
Purity ≥97%[11]
Safety and Handling

5-Bromo-1,10-phenanthroline and its parent compound, 1,10-phenanthroline, are classified as hazardous.[14]

  • Hazard Classifications: Acute toxicity (Oral), Skin Irritant, Eye Irritant, May cause respiratory irritation.[14] It is also very toxic to aquatic life with long-lasting effects.[15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or chemical fume hood.[16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use. [14][15][16][17]

Methodologies for Characterizing DNA Intercalation

No single technique can definitively prove intercalation. A multi-faceted approach using several biophysical methods is required to build a strong, self-validating case for this specific binding mode.

UV-Visible Spectrophotometry

Causality: The aromatic bases in DNA absorb UV light strongly at approximately 260 nm.[18] When an intercalating agent inserts itself into the base stack, the electronic coupling between the drug and the DNA bases alters the electronic transition probabilities. This interaction typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, or a shift to a longer wavelength) in the absorption bands of the compound.[12][19] This phenomenon occurs because the intercalated molecule is constrained within a more hydrophobic environment, and its π-orbitals interact with those of the surrounding base pairs.

Fluorescence Spectroscopy: Competitive Binding

Causality: This is an indirect but powerful method. Ethidium Bromide (EtBr) is a classic intercalator that exhibits a significant increase in fluorescence quantum yield upon binding to DNA.[12] The assay is based on competitive displacement. If 5-bromo-1,10-phenanthroline binds to DNA via intercalation, it will compete for the same binding sites as EtBr. As the concentration of the test compound increases, it will displace EtBr from the DNA helix, releasing it into the aqueous buffer. This displacement leads to a measurable quenching (decrease) of the fluorescence intensity of the EtBr-DNA complex.[12][20]

Hydrodynamic Measurement: Viscometry

Causality: This technique directly probes the structural changes to the DNA helix upon ligand binding. Classical intercalation requires the separation of adjacent base pairs to accommodate the planar ligand, which results in an increase in the overall contour length of the DNA molecule.[9] This lengthening makes the DNA helix more rigid and increases its hydrodynamic volume, leading to a measurable increase in the solution's viscosity.[9][21] In contrast, molecules that bind in the grooves of DNA or through electrostatic interactions alone typically cause minimal to no change in viscosity.[8][9] Therefore, a significant increase in relative viscosity is considered strong evidence for an intercalative binding mode.[9]

Experimental Protocols

Required Materials & Reagents
  • Compound: 5-Bromo-1,10-phenanthroline monohydrate

  • DNA: High-quality Calf Thymus DNA (ct-DNA)

  • Fluorescent Probe: Ethidium Bromide (EtBr) solution

  • Buffer: Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4). Ensure all solutions are prepared with the same buffer batch.

  • Solvent: DMSO or ethanol for preparing the compound stock solution.

  • Equipment: UV-Visible Spectrophotometer, Spectrofluorometer, Calibrated Ostwald or Ubbelohde capillary viscometer, thermostated water bath, stopwatch, analytical balance, micropipettes, quartz cuvettes (1 cm pathlength).

Protocol 1: UV-Visible Titration for Binding Affinity

This protocol aims to observe spectral changes upon binding and calculate the intrinsic binding constant (Kₑ).

  • Preparation:

    • Prepare a concentrated stock solution of ct-DNA in the buffer. Determine its concentration accurately by measuring the absorbance at 260 nm, using an extinction coefficient (ε) of 6600 M⁻¹cm⁻¹ per nucleotide.[12] Ensure the A₂₆₀/A₂₈₀ ratio is ~1.8–1.9, indicating the DNA is sufficiently free of protein contamination.

    • Prepare a stock solution of 5-bromo-1,10-phenanthroline (e.g., 1 mM) in a suitable solvent like DMSO. The final concentration of DMSO in the cuvette should be kept below 1% to avoid solvent effects.

    • Prepare a working solution of the compound in the buffer at a fixed concentration (e.g., 20 µM).

  • Titration:

    • Fill two 1 cm quartz cuvettes with 2.5 mL of the compound's working solution. One serves as the reference, the other as the sample.

    • Record the initial absorption spectrum of the compound (e.g., from 200-400 nm).

    • Incrementally add small aliquots (e.g., 5-10 µL) of the concentrated ct-DNA stock solution to the sample cuvette. Add an identical volume of buffer to the reference cuvette to correct for dilution.

    • After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed (saturation).

  • Data Analysis (Binding Constant, Kₑ):

    • The intrinsic binding constant can be calculated using the Wolfe-Shimer equation:[12] [DNA]/(εₐ - εբ) = [DNA]/(εᵦ - εբ) + 1/(Kₑ * (εᵦ - εբ))

    • Where:

      • [DNA] is the concentration of ct-DNA.

      • εₐ is the apparent extinction coefficient (A_obs/[Compound]).

      • εբ is the extinction coefficient of the free compound.

      • εᵦ is the extinction coefficient of the fully DNA-bound compound.

    • A plot of [DNA]/(εₐ - εբ) versus [DNA] should be linear. Kₑ is the ratio of the slope to the y-intercept.

Protocol 2: Ethidium Bromide (EtBr) Displacement Assay

This protocol assesses the ability of the compound to displace a known intercalator.

  • Preparation:

    • Prepare a solution containing both ct-DNA (e.g., 20 µM) and EtBr (e.g., 20 µM) in the buffer.

    • Incubate this solution in the dark for 10-15 minutes to ensure the formation of the DNA-EtBr complex.

  • Fluorescence Titration:

    • Place 2.5 mL of the DNA-EtBr solution into a quartz fluorescence cuvette.

    • Measure the initial fluorescence emission spectrum (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).[6]

    • Add successive small aliquots of the 5-bromo-1,10-phenanthroline stock solution to the cuvette.

    • After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence spectrum.

    • Correct the observed fluorescence intensities for dilution.

  • Data Analysis (Quenching Constant, Kₛᵥ):

    • The quenching data can be analyzed using the Stern-Volmer equation:[20] F₀/F = 1 + Kₛᵥ[Q]

    • Where:

      • F₀ and F are the fluorescence intensities in the absence and presence of the quencher (your compound), respectively.

      • [Q] is the concentration of the quencher.

      • Kₛᵥ is the Stern-Volmer quenching constant.

    • A plot of F₀/F versus [Q] will yield a straight line with a slope equal to Kₛᵥ. A larger Kₛᵥ value indicates a greater ability to displace EtBr, supporting an intercalative binding mode.

Protocol 3: Viscometry

This protocol provides direct evidence of DNA helix lengthening.

  • Preparation:

    • Prepare a solution of ct-DNA in the buffer at a concentration suitable for viscosity measurements (e.g., 0.5 mM). The solution should be sonicated briefly to reduce its viscosity to a manageable baseline.

    • Prepare a stock solution of 5-bromo-1,10-phenanthroline.

  • Measurement:

    • Thermostatically control the viscometer using a water bath at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Measure the flow time of the buffer (t₀). Repeat at least three times for an accurate average.

    • Measure the flow time of the DNA solution alone (t_DNA).

    • Add a known amount of the compound stock solution to the DNA solution to achieve a specific drug/DNA ratio (r). Mix thoroughly and equilibrate for 10 minutes.

    • Measure the new flow time (t). Repeat for several increasing drug/DNA ratios.

  • Data Analysis (Relative Viscosity):

    • The relative viscosity (η) can be calculated from the measured flow times (t) and the densities (ρ) of the solutions. For dilute solutions, it's often assumed that ρ ≈ ρ₀, so the equation simplifies. η/η₀ = (t - t₀) / (t_DNA - t₀)

    • Plot the relative specific viscosity (η/η₀)^(1/3) versus the binding ratio r ([Compound]/[DNA]).

    • A classical intercalator like EtBr will show a steep, linear increase in this plot.[8] A positive slope for 5-bromo-1,10-phenanthroline strongly supports intercalation.[9]

Data Interpretation and Visualization

Expected Quantitative Results

The following table presents hypothetical data consistent with a compound acting as a strong DNA intercalator.

ParameterTechniqueExpected Result for IntercalatorInterpretation
Spectral Shift UV-Visible Spec.Bathochromic (Red) Shift of 5-15 nmBinding alters the electronic environment of the chromophore.
Absorbance UV-Visible Spec.Hypochromism (20-40% decrease)Strong π-π stacking interactions with DNA bases.
Binding Constant (Kₑ) UV-Visible Spec.10⁴ - 10⁶ M⁻¹Indicates high-affinity binding.[20]
Quenching Constant (Kₛᵥ) Fluorescence Spec.> 10⁴ M⁻¹Efficient displacement of EtBr from DNA.[12]
Relative Viscosity ViscometryMonotonic Increase with concentrationDirect evidence of DNA helix lengthening.[9][21]
Visual Workflow and Mechanism

G cluster_0 cluster_1 Expected Observations A Hypothesis: 5-Br-Phen is a DNA Intercalator B Protocol 1: UV-Vis Titration A->B Spectroscopic Evidence C Protocol 2: EtBr Displacement Assay B->C Competitive Binding O1 Hypochromism & Bathochromic Shift B->O1 D Protocol 3: Viscometry C->D Hydrodynamic Evidence O2 Fluorescence Quenching C->O2 E Confirmation: Intercalative Binding Mode D->E O3 Increased Relative Viscosity D->O3 G cluster_dna DNA Double Helix p1 5' p2 3' p1->p2 bp1 G≡C p3 3' p4 5' p3->p4 bp4 T=A bp2 A=T bp3 C≡G intercalator 5-Bromo- 1,10-Phenanthroline

Caption: Mechanism of 5-bromo-1,10-phenanthroline intercalation.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Cuvette Compound has low aqueous solubility; exceeding solubility limit.Decrease compound concentration. Ensure final DMSO/ethanol concentration is minimal but sufficient for solubility. Filter all solutions before use.
Noisy Spectroscopic Data Dirty cuvette; instrument instability; air bubbles.Thoroughly clean cuvettes with appropriate solvents. Allow instrument to warm up fully. Degas buffer or tap cuvette gently to remove bubbles.
Irreproducible Viscosity Temperature fluctuations; inaccurate timing; DNA degradation.Ensure water bath temperature is stable (±0.1°C). Use a precise stopwatch and repeat readings. Handle DNA gently to avoid shearing; use fresh solutions.
Weak or No Binding Signal Incorrect pH; high salt concentration screening charges.Verify buffer pH is correct (typically 7.2-7.4). Perform experiments at physiological salt concentration (e.g., 50-150 mM NaCl) but be aware that electrostatic contributions are salt-dependent.

Conclusion

5-Bromo-1,10-phenanthroline monohydrate possesses the key structural features of a DNA intercalator: a planar, polycyclic aromatic system capable of inserting into the DNA base stack. The systematic application of UV-Visible spectrophotometry, fluorescence displacement assays, and viscometry provides a robust framework for validating this hypothesis. Positive results from this suite of experiments—specifically, hypochromism, competitive displacement of EtBr, and an increase in DNA solution viscosity—provide compelling, self-validating evidence for an intercalative mode of binding. Characterizing this interaction is a foundational step for any research program aiming to leverage this compound in the development of novel therapeutics or molecular probes.

References

  • DNA Intercalators in Cancer Therapy: Organic and Inorganic Drugs and Their Spectroscopic Tools of Analysis. (2015). ResearchGate. [Link]

  • DNA intercalators as anticancer agents. (2022). ResearchGate. [Link]

  • Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases. (2020). Current Cancer Drug Targets. [Link]

  • Viscosity Measurements. RIIDFCM. [Link]

  • DNA intercalators as anticancer agents. (2022). Chemistry & Biodiversity. [Link]

  • DNA intercalating drugs: Mechanisms of action in cancer treatment. (2025). Journal of Biological Inorganic Chemistry. [Link]

  • Using Spectroscopic Techniques to Examine Drug– DNA Interactions. (2011). ResearchGate. [Link]

  • Spectroscopy, cytotoxicity and DNA-binding of the lanthanum(III) complex of an L-valine derivative of 1,10-phenanthroline. (2005). PubMed. [Link]

  • Monitoring DNA-Ligand Interactions in Living Human Cells Using NMR Spectroscopy. (2019). PubMed. [Link]

  • Monitoring DNA–Ligand Interactions in Living Human Cells Using NMR Spectroscopy. (2019). Journal of the American Chemical Society. [Link]

  • Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA. (2023). Scientific Reports. [Link]

  • Viscosity measurements of DNA solutions with and without condensing agents. (2012). ResearchGate. [Link]

  • Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. (2016). The Royal Society of Chemistry. [Link]

  • Multi-spectroscopic, thermodynamic, and molecular docking/dynamic approaches for characterization of the binding interaction between calf thymus DNA and palbociclib. (2022). Scientific Reports. [Link]

  • Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(III) complexes. (2025). RSC Advances. [Link]

  • 5-Bromo-1,10-phenanthroline. Chem-Impex. [Link]

  • Synthesis of 5-bromo-1,10-phenanthroline and... (2014). ResearchGate. [Link]

  • G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy. (2013). Nature Communications. [Link]

  • Viscosity of aqueous DNA solutions determined using dynamic light scattering. (2011). Analyst. [Link]

  • Viscosity dependence of ethidium-DNA intercalation kinetics. (1987). Biochemistry. [Link]

  • Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. (2014). ResearchGate. [Link]

  • Viscosity measurement graph of DNA-compounds interaction. (2019). ResearchGate. [Link]

  • Safety Data Sheet - 1,10-Phenanthroline monohydrate. Chem-Supply. [Link]

  • Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. (2001). Methods in Molecular Biology. [Link]

  • 5-Bromo-1,10-phenanthroline, 98%, CAS No. : [40000-20-2]. Rose Scientific Ltd. [Link]

  • DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. (2000). Journal of Inorganic Biochemistry. [Link]

  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (2019). Heliyon. [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2020). Molecules. [Link]

  • Noncovalent DNA Binding of bis(1,10-phenanthroline)copper(I) and Related Compounds. (1991). Biochemistry. [Link]

  • Water-Soluble Palladium Complexes with 1,10-phenanthroline—Synthetic Aspects, Crystal Structure, DNA-Binding and In Vitro Antibacterial Evaluation. (2021). Molecules. [Link]

  • From groove binding to intercalation: unravelling the weak interactions and other factors modulating the modes of interaction between methylated phenanthroline-based drugs and duplex DNA. (2018). Physical Chemistry Chemical Physics. [Link]

  • Material Safety Data Sheet - 1,10-Phenanthroline monohydrate. (2013). ScienceLab.com. [Link]

  • UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

  • DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline. (2024). International Journal of Molecular Sciences. [Link]

  • Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. (2021). Physical Chemistry Chemical Physics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 5-bromo-1,10-phenanthroline metal complexes

Technical Support Reference Ticket: #PH-BR-5-PUR-001 Subject: Advanced Purification Protocols for 5-Bromo-1,10-Phenanthroline & Derived Metal Complexes Status: Open / Guide Generated Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference Ticket: #PH-BR-5-PUR-001 Subject: Advanced Purification Protocols for 5-Bromo-1,10-Phenanthroline & Derived Metal Complexes Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division

Executive Summary

You are encountering challenges with the purity of 5-bromo-1,10-phenanthroline (5-Br-phen) or its metal complexes (Ru, Ir, Re). This is a common bottleneck. The electron-deficient nature of the phenanthroline ring makes selective mono-bromination difficult, often yielding mixtures of unreacted starting material, 5-Br-phen, and 3,8- or 5,6-dibromo byproducts. Furthermore, the resulting cationic metal complexes are notorious for "streaking" on silica gel due to strong electrostatic interactions with silanol groups.

This guide provides a modular troubleshooting workflow, moving from ligand isolation to complex polishing.

Module 1: Ligand Purification (The Foundation)

Root Cause Analysis: Most downstream issues stem from impure ligand. Commercial "95%" 5-Br-phen often contains 5-10% unreacted phenanthroline or di-bromo species.

Diagnostic: The NMR Check

Before complexation, check the


H NMR (CDCl

).
  • 5-Br-phen: Look for the loss of symmetry compared to unsubstituted phenanthroline.

  • Impurity Flag: A singlet at ~7.6 ppm often indicates 1,10-phenanthroline-5,6-dione (an oxidation byproduct if fuming H

    
    SO
    
    
    
    was used).
Protocol A: Selective Recrystallization

If your crude contains unreacted phenanthroline:

  • Dissolve crude mixture in a minimum amount of hot Diethyl Ether .

  • Add Dichloromethane (DCM) dropwise until clear.

  • Cool to 4°C. 5-Br-phen crystallizes more readily than unsubstituted phenanthroline in this system.

  • Alternative: Recrystallize from Methanol . Unreacted phenanthroline is significantly more soluble in MeOH than the brominated derivative.

Protocol B: Acid-Base Extraction (Removal of Non-Basic Impurities)
  • Dissolve crude in DCM.

  • Extract with 6M HCl (The phenanthroline protonates and moves to aqueous layer; non-basic organic impurities stay in DCM).

  • Wash the aqueous layer with fresh DCM.

  • Neutralize aqueous layer with NaOH to pH > 10.

  • Extract back into DCM, dry over MgSO

    
    , and evaporate.
    

Module 2: The Crude Complex (The "Salt Switch")

User Scenario: "I synthesized


 but it's a sticky oil that won't crystallize."

The Fix: Anion Metathesis Metal-polypyridyl halides are hygroscopic and difficult to purify. You must switch the counter-ion to Hexafluorophosphate (


) to render the complex water-insoluble but organic-soluble.

Step-by-Step Metathesis:

  • Dissolve the crude chloride salt in a minimum volume of Water (or MeOH:Water 1:1 if solubility is low).

  • Prepare a saturated solution of NH

    
    PF
    
    
    
    or KPF
    
    
    in water.
  • Add the PF

    
     solution dropwise to the complex solution with vigorous stirring.
    
  • Critical Observation: A flocculent precipitate (orange/red for Ru, yellow for Ir) should form immediately.

  • Filter the solid and wash with copious amounts of Water (removes excess salts) and then Diethyl Ether (removes neutral organic impurities).

  • Result: You now have the dry PF

    
     salt, ready for chromatography.
    

Module 3: Chromatographic Separation

User Scenario: "My complex streaks on the silica column and elutes over 20 fractions."

The Science of Streaking

Cationic metal complexes bind irreversibly to the anionic silanol groups (


) on silica gel. To fix this, you must use Ion-Pair Chromatography  or Size Exclusion .
Method A: Silica Gel with Mobile Phase Modifier (The "Salted" Column)

Do not use pure DCM/MeOH. You must compete for the binding sites.

  • Solid Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Acetonitrile : Water : Saturated aqueous KNO

    
     (Ratio 40:4:1).
    
    • Note: The KNO

      
       prevents the complex from sticking.
      
    • Post-Column: The collected fractions will contain KNO

      
      . You must perform a mini-workup (evaporate ACN, redissolve in water, add NH
      
      
      
      PF
      
      
      to re-precipitate) to remove the salt.
Method B: Sephadex LH-20 (The Gentle Giant)

This is the Gold Standard for metal complexes. It separates based on molecular size and polarity, and it does not streak.

  • Preparation: Swell Sephadex LH-20 in Methanol or Ethanol for 3 hours.

  • Loading: Dissolve complex in minimum MeOH.

  • Elution: 100% Methanol.

  • Separation:

    • Band 1 (Fastest): Dimers/Aggregates.

    • Band 2: Target Monomeric Complex.

    • Band 3 (Slowest): Free Ligand / Salts.

PurificationWorkflow Start Crude Reaction Mixture (Metal + 5-Br-Phen) Metathesis Metathesis Step Add excess NH4PF6 (aq) Start->Metathesis Precipitate Precipitate Forms? (PF6 Salt) Metathesis->Precipitate Precipitate->Metathesis No (Oil) -> Add more water/Cool Wash Filter & Wash (H2O then Et2O) Precipitate->Wash Yes (Solid) Chromatography Chromatography Selection Wash->Chromatography Sephadex Sephadex LH-20 (Eluent: MeOH) Chromatography->Sephadex Preferred Silica Silica Gel (Eluent: ACN/H2O/KNO3) Chromatography->Silica If LH-20 unavailable Recryst Final Polish Vapor Diffusion Sephadex->Recryst Silica->Metathesis Remove KNO3

Figure 1: Decision logic for the purification of cationic metal-phenanthroline complexes.

Module 4: Final Polish (Recrystallization)

Chromatography gives purity; recrystallization gives crystallinity (crucial for X-ray diffraction and photophysics).

Technique: Vapor Diffusion

This is superior to thermal recrystallization for thermally sensitive complexes.

  • Inner Vial: Dissolve 20 mg of complex in 1 mL of Acetonitrile (or Acetone). Place in a small vial (uncapped).

  • Outer Jar: Place the small vial inside a larger jar containing 10 mL of Diethyl Ether .

  • Seal: Cap the large jar tightly.

  • Wait: Ether vapors will slowly diffuse into the Acetonitrile, lowering solubility. Crystals form over 24-48 hours.

Solvent Systems Table:

Solvent (Inner Vial) Precipitant (Outer Jar) Application

| Acetonitrile | Diethyl Ether | General purpose for PF


 salts. |
| Acetone | Toluene | Good if Ether diffusion is too fast (oiling). |
| Methanol | Water | Slow evaporation (no outer jar) for chloride salts. |

Troubleshooting & FAQ

Q1: My complex is "oiling out" instead of crystallizing during vapor diffusion.

  • Cause: Diffusion is happening too fast, or the concentration is too high.

  • Fix:

    • Use a narrower inner vial to reduce surface area.

    • Switch the outer solvent to Toluene (diffuses slower than Ether).

    • Place the setup in a fridge (4°C) to slow kinetic energy.

Q2: I need the Chloride salt for biological studies (water solubility), but I purified it as the PF


 salt. 
  • Fix: You need to perform an anion exchange after purification.

    • Dissolve purified PF

      
       complex in Acetone.
      
    • Add Tetrabutylammonium Chloride (TBACl) dissolved in Acetone.

    • The Chloride salt of the complex is insoluble in Acetone and will precipitate out immediately. Filter and wash with Acetone.

Q3: Can I use Alumina instead of Silica?

  • Answer: Yes, and it is often better.[1] Neutral Alumina (Brockmann Grade III) is less acidic than silica and causes less streaking. Use an eluent of DCM with 0.5% to 2% Methanol.

References

  • Ligand Synthesis & Impurities

    • Adeloye, A. O., & Ajibade, P. A. (2014).[2] Synthesis of 5-bromo-1,10-phenanthroline and 4,7-dibromo-1,10-phenanthroline.[2][3] Tetrahedron Letters.

  • Ruthenium Complex Purification (Sephadex)

    • GE Healthcare (Cytiva). Sephadex LH-20: Chromatography medium for molecular sizing.

  • Recrystallization Techniques

    • Rochester University Dept of Chemistry. Solvents for Recrystallization of Coordination Complexes.

  • Chromatography of Charged Complexes

    • K. A. Keene et al. Enantiomeric separations of ruthenium(II) polypyridyl complexes. Inorganic Chemistry, 2007.

Sources

Optimization

Improving the yield of 5-bromo-1,10-phenanthroline synthesis.

Technical Support Center: 5-Bromo-1,10-Phenanthroline Synthesis Case ID: #BP-560-OPT Subject: Yield Optimization & Troubleshooting for Monobromination at C5 Assigned Specialist: Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1,10-Phenanthroline Synthesis

Case ID: #BP-560-OPT Subject: Yield Optimization & Troubleshooting for Monobromination at C5 Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Challenge: Synthesizing 5-bromo-1,10-phenanthroline is a classic Electrophilic Aromatic Substitution (


), but it presents a unique regioselectivity paradox. The nitrogen atoms in the phenanthroline ring are basic.[1] Under the acidic conditions required for bromination, they protonate to form the phenanthrolinium ion (

).

Mechanistic Logic:

  • Deactivation: Protonation severely deactivates the two pyridine rings (A and C) toward electrophilic attack.

  • The "K-Region": The central benzene ring (B) is the least deactivated portion of the molecule. Therefore, substitution is directed almost exclusively to the 5 and 6 positions.

  • Yield Killer: The formation of a stable N-bromine adduct (charge-transfer complex) often competes with the desired C-bromination. High thermal energy is required to break this complex and drive the thermodynamic substitution at C5.

Optimized Standard Operating Procedure (SOP)

This protocol is adapted from the Młochowski modification, widely regarded as the "Gold Standard" for maximizing mono-brominated yield (up to ~90% under ideal control) while minimizing the 5,6-dibromo impurity.

Reagents & Setup
  • Substrate: 1,10-Phenanthroline monohydrate (High purity).

  • Solvent/Catalyst: Oleum (15-20% free

    
    ). Note: Nitrobenzene is an alternative but Oleum provides the necessary acidity to ensure complete protonation and acts as a potent dehydrating agent.
    
  • Reagent: Elemental Bromine (

    
    ).
    
  • Apparatus: Heavy-walled pressure tube or round-bottom flask with high-efficiency reflux condenser (trapped).

Step-by-Step Workflow
  • Complexation (Exothermic):

    • Place 1,10-phenanthroline (1 eq) in the reaction vessel.

    • Cool to 0°C (Ice bath).

    • Slowly add Oleum (approx. 3-4 mL per gram of substrate).

    • Critical: Allow the initial exotherm to subside. The substrate must be fully dissolved/protonated.

  • Bromine Addition:

    • Add

      
       (0.6 - 0.7 eq initially, see Troubleshooting regarding stoichiometry) dropwise.
      
    • Note: Theoretical stoichiometry is 0.5 eq of

      
       per H-substitution if HBr is oxidized, but in Oleum, we typically use a slight excess (0.6 eq) relative to the specific mechanism where 
      
      
      
      aids the oxidation of the intermediate.
  • Thermodynamic Drive:

    • Seal the vessel (if using a pressure tube) or ensure vigorous reflux.

    • Ramp temperature to 130°C - 135°C .

    • Time: 20–24 hours.[2] Less time results in unreacted adducts; more time promotes di-bromination.

  • Quenching & Isolation:

    • Cool to room temperature.[3][4][5]

    • Pour onto crushed ice (Carefully!).

    • Neutralization: Adjust pH to ~7-8 using conc.

      
      . Do not overshoot to pH 12 as solubility increases.
      
    • Extract with

      
       (Chloroform).
      
  • Purification:

    • Dry organic layer over

      
      .
      
    • Recrystallize from Methanol or a Diethyl Ether/Dichloromethane mix.

Visualization of Workflow

SynthesisWorkflow Start Start: 1,10-Phenanthroline (Monohydrate) Acid Add Oleum (15%) (0°C, Exothermic) Start->Acid Protonation Bromine Add Bromine (Br2) (0.6 eq) Acid->Bromine Complexation Heat Heat to 135°C (20-24 Hours) Bromine->Heat Thermodynamic Shift Check Decision: TLC Check Heat->Check Check->Heat Incomplete Quench Quench on Ice Neutralize (NH4OH) Check->Quench Conversion >95% Impurity Impurity: 5,6-Dibromo (Over-reaction) Check->Impurity Temp >150°C or Excess Br2 Extract Extract (CHCl3) Recrystallize (MeOH) Quench->Extract

Figure 1: Optimized workflow for the synthesis of 5-bromo-1,10-phenanthroline emphasizing critical control points.

Troubleshooting Guide & FAQs

Category: Low Yield & Reaction Stalling[3][6]

Q: My reaction mixture turned dark, but I recovered mostly starting material. What happened? A: You likely formed the Phen-Bromine adduct but failed to convert it to the C-brominated product.

  • Diagnosis: The N-Br charge transfer complex forms easily at room temperature.

  • Fix: The reaction requires heat (135°C) to overcome the activation energy for the migration of bromine from the nitrogen/complex to the C5 carbon. If you refluxed at a lower temperature (e.g., in plain acetic acid or chloroform), the reaction will not proceed efficiently. Ensure you are using Oleum or Nitrobenzene to achieve the necessary thermal window.

Q: I am losing product during the workup. The aqueous layer is still yellow. A: This is a pH control issue.

  • Mechanism: 1,10-phenanthroline derivatives are bases.[1][6] If the pH is too low (< 5), the product remains protonated (

    
    ) and stays in the aqueous phase.
    
  • Fix: Neutralize carefully with

    
     until the pH is slightly basic (pH 8-9). The free base will precipitate or become extractable into chloroform.
    
Category: Impurity Profile (Regioselectivity)

Q: I have a significant amount of 5,6-dibromo-1,10-phenanthroline. How do I remove it? A: Separation is difficult due to similar polarity, but solubility differences can be exploited.

  • Prevention: This impurity forms when

    
     concentration is too high or temperature exceeds 140°C. Stick to 135°C and rigorous stoichiometry.
    
  • Purification Protocol:

    • Recrystallization: The 5,6-dibromo derivative is generally less soluble in Methanol than the mono-bromo.

    • Dissolve the crude mixture in hot Methanol.

    • Cool slowly. The first crop of crystals is often enriched in the di-bromo impurity (if present in high amounts). Filter this off.

    • Concentrate the mother liquor to recover the pure 5-bromo derivative.

Q: Can I use Nitrobenzene instead of Oleum? A: Yes, but with caveats.

  • Comparison: Nitrobenzene allows for high temperatures (b.p. ~210°C) but is toxic and difficult to remove (high boiling point). Oleum serves a dual purpose: solvent and strong acid to ensure the ring is deactivated at the nitrogens, preventing N-oxidation or tar formation. Oleum is generally preferred for yield, while Nitrobenzene is preferred if you lack handling facilities for fuming sulfuric acid.

Data Summary: Critical Parameters

ParameterRecommended RangeImpact of Deviation
Temperature 130°C – 135°C<120°C: Low conversion (Adduct only). >150°C: Formation of 5,6-dibromo & tars.
Solvent Oleum (15-20%)Low Acidity: Incomplete protonation leads to messy oxidation products.
Time 20 – 24 Hours<12 Hours: Incomplete reaction. >30 Hours: Diminishing returns/decomposition.
Workup pH 8.0 – 9.0Acidic: Product loss to aqueous layer. Highly Basic: Emulsion formation during extraction.

Advanced Troubleshooting: Purification Decision Tree

PurificationLogic Crude Crude Product (Post-Extraction) TLC TLC Analysis (CHCl3:MeOH 95:5) Crude->TLC SingleSpot Single Spot (Rf ~0.6) TLC->SingleSpot Clean MultiSpot Multiple Spots (Mono + Di-bromo) TLC->MultiSpot Impure Recryst Recrystallize (Diethyl Ether/CH2Cl2) SingleSpot->Recryst Fract Fractional Recrystallization (Methanol) MultiSpot->Fract Remove less soluble Di-bromo first Pure Pure 5-Bromo (White/Pale Yellow Solid) Recryst->Pure Fract->Pure

Figure 2: Logic gate for purification based on Thin Layer Chromatography (TLC) analysis.

References

  • Gok, Y., & Ozdemir, S. (2004). Synthesis and characterization of some new 1, 10-phenanthroline derivatives. Zeitschrift für anorganische und allgemeine Chemie. (Context: Discusses bromination catalysts). Retrieved from [Link]

  • Zaitsev, B. E., et al. (2002). Bromination of 1,10-phenanthroline in Oleum. (Standard methodology for high-yield synthesis).
  • Master Organic Chemistry. (2013). Electrophilic Aromatic Substitution Mechanisms. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low catalytic activity with 5-bromo-1,10-phenanthroline ligands

Technical Support Case #5BP-404: Low Catalytic Activity with 5-Bromo-1,10-Phenanthroline Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #5BP-404: Low Catalytic Activity with 5-Bromo-1,10-Phenanthroline

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are experiencing diminished catalytic turnover numbers (TON) or yield when substituting standard 1,10-phenanthroline ("phen") with 5-bromo-1,10-phenanthroline ("5-Br-phen").[1][2] While often selected as a synthetic handle for further functionalization, the 5-bromo substituent introduces specific electronic and steric perturbations that can derail a catalytic cycle optimized for the parent ligand.[1][2]

This guide isolates the three primary failure modes: Ligand Purity (Trace Metals) , Electronic Deactivation , and Solubility/Aggregation .[1][2]

Diagnostic Workflow

Before altering reaction parameters, trace the failure mode using this logic flow.

TroubleshootingFlow Start ISSUE: Low Activity with 5-Br-phen CheckPurity Step 1: Purity Check (Is the ligand white or yellow/brown?) Start->CheckPurity PurityFail Yellow/Brown: Contamination (Fe/Cu or 5,6-dione) CheckPurity->PurityFail Discolored PurityPass White/Crystalline: Proceed to Step 2 CheckPurity->PurityPass Pure Action1 Action: Recrystallize (EtOH or Benzene/Pet Ether) PurityFail->Action1 CheckSolvent Step 2: Solubility Check (Is the reaction homogeneous?) PurityPass->CheckSolvent SolventFail Precipitate/Cloudy: Aggregation/Solubility Issue CheckSolvent->SolventFail Heterogeneous SolventPass Clear Solution: Proceed to Step 3 CheckSolvent->SolventPass Homogeneous Action2 Action: Change Solvent (Add TFE or CHCl3) SolventFail->Action2 CheckMech Step 3: Electronic Mismatch (Does cycle require Oxidative Addition?) SolventPass->CheckMech MechFail Yes: 5-Br is Electron Withdrawing. Increases Metal Redox Potential. CheckMech->MechFail Action3 Action: Increase Temp or Switch to 5-Me-phen MechFail->Action3

Figure 1: Decision matrix for isolating the root cause of catalytic failure.

Phase 1: The "False Failure" (Purity & Contamination)[1][2]

The Issue: Commercial 5-Br-phen is frequently contaminated with 5,6-dibromo-1,10-phenanthroline or 1,10-phenanthroline-5,6-dione due to aggressive bromination conditions (oleum/Br2 at 135°C) [1].[1][2] Additionally, phenanthroline derivatives have a high affinity for trace metals (Fe, Cu) during manufacturing.[1][2]

Symptom:

  • Ligand appears yellow or light brown (Pure 5-Br-phen should be white needles).[1]

  • "Metal-free" control reactions show background activity (indicating trace Cu/Fe).[1]

Q: How do I validate ligand purity without NMR? A: Perform a colorimetric acid test . Dissolve a small amount of ligand in dilute HCl.

  • Clear/Colorless: High purity.[1]

  • Red/Pink: Presence of Iron (Ferroin-type complex formation).[1][3]

  • Turbid/Oily: Presence of 5,6-dibromo derivative (significantly less soluble).[1][2]

Corrective Protocol: Recrystallization If the ligand is off-color, recrystallize immediately.[1][2]

  • Dissolve crude 5-Br-phen in a minimum amount of hot Ethanol (EtOH) or Benzene .[1]

  • If using benzene, add Petroleum Ether (60-90°C fraction) until slightly turbid.[1]

  • Cool slowly to 4°C.

  • Filter white needles.[1][4] (Yield is typically ~56% from crude) [1].[1][4]

Phase 2: The Electronic Trap (Mechanistic Mismatch)

The Issue: The 5-bromo substituent is not electronically innocent. It is an Electron Withdrawing Group (EWG) .[1]

  • Hammett Constant (

    
    ):  ~0.23 (positive value indicates electron withdrawal) [2].[1]
    
  • Effect: It pulls electron density away from the nitrogen donors (via the conjugated

    
    -system), making the ligand a weaker 
    
    
    
    -donor and a stronger
    
    
    -acceptor than unsubstituted phenanthroline.[1][2]

Impact on Catalysis: If your catalytic cycle involves Oxidative Addition (OA) as the rate-determining step (e.g., Pd(0)


 Pd(II) or Ni(0) 

Ni(II)), 5-Br-phen will slow down the reaction.[1][2] The electron-poor ligand stabilizes the lower oxidation state and makes the metal center less nucleophilic.[2]

ElectronicEffect Br 5-Bromo Group (EWG) Ring Phenanthroline Ring System Br->Ring Inductive/Resonance Withdrawal N_Donor Nitrogen Donors (Reduced Basicity) Ring->N_Donor Lower Electron Density Metal Metal Center (M) N_Donor->Metal Weaker Sigma Donation Outcome RESULT: 1. Higher Oxidation Potential (Harder to Oxidize) 2. Slower Oxidative Addition Metal->Outcome

Figure 2: Mechanistic impact of the 5-bromo substituent on metal center electronics.[2]

Q: My reaction works with 1,10-phenanthroline but fails with 5-Br-phen. Is it the electronics? A: Likely yes. To confirm, run a screen with 5-methyl-1,10-phenanthroline .[1] The methyl group is electron-donating.

  • If 5-Me-phen works better than phen, and 5-Br-phen works worse, your reaction is sensitive to electron density (needs a rich metal).[1][2]

  • Solution: You may need to increase reaction temperature to overcome the higher activation energy barrier for oxidative addition, or switch to a more electron-rich metal precursor.[1][2]

Phase 3: The Solubility Barrier

The Issue: 5-Br-phen metal complexes are significantly less soluble than their unsubstituted counterparts. The bromine atom increases lipophilicity but also induces strong


-stacking and halogen bonding, often leading to the precipitation of the active catalyst species [3].[2]

Data: Solubility Comparison (Typical M-Phen Complexes)

Solvent1,10-Phen Complex5-Br-Phen ComplexTroubleshooting Note
Water ModerateVery LowAvoid aqueous biphasic systems.[2]
Acetonitrile HighModerateGood for electrochemistry, but may crystallize out.[1]
DCM/CHCl3 HighHighRecommended for initial screening.[1]
DMSO/DMF HighHighWatch for solvent coordination competition.[1]

Q: The reaction mixture turns cloudy upon adding the ligand. Is this normal? A: No. This indicates catalyst aggregation.[1]

  • Immediate Fix: Add a co-solvent.[1] Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are excellent at breaking up phenanthroline aggregates due to their hydrogen-bond donating ability.[1][2]

  • Check Counter-ions: If using a cationic metal precursor (e.g.,

    
    ), ensure the anion (
    
    
    
    ,
    
    
    ) confers solubility in your chosen organic solvent.[1][2] Switch to
    
    
    if solubility in non-polar solvents is required.[1]

References

  • GFS Chemicals. Phenanthroline and Derivatives Synthesis.[1] (Historical synthesis and purification data).[1]

  • Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.[1][5] [1][2]

  • Liles, D.C., et al. Iron(II) Tris(3-bromo-1,10-phenanthroline) Complex: Synthesis, Crystal Structure.[1][2] (Demonstrating structural packing/solubility issues).

  • Sigma-Aldrich. 5-Bromo-1,10-phenanthroline Product Specification.[1][1][2]

Sources

Reference Data & Comparative Studies

Validation

Performance Evaluation of 5-Bromo-1,10-Phenanthroline Scaffolds in Sensor Design

Executive Summary In the landscape of chemosensors, 5-bromo-1,10-phenanthroline (5-Br-phen) is rarely the final destination; it is the critical point of departure. While unsubstituted 1,10-phenanthroline (phen) is a "wor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemosensors, 5-bromo-1,10-phenanthroline (5-Br-phen) is rarely the final destination; it is the critical point of departure. While unsubstituted 1,10-phenanthroline (phen) is a "workhorse" ligand for metal coordination, it lacks the functional versatility required for modern, targeted biosensing.

This guide evaluates 5-Br-phen not merely as a standalone ligand, but as a privileged scaffold . Its performance superiority lies in two distinct mechanisms:

  • The "Heavy Atom" Electronic Tuning: The bromine substituent promotes intersystem crossing (ISC) via spin-orbit coupling, making it superior for phosphorescent (triplet-state) sensing applications compared to the fluorescent (singlet-state) parent molecule.

  • The Orthogonal Handle: It serves as a regioselective site for cross-coupling (e.g., Sonogashira, Suzuki), allowing the construction of "Push-Pull" intramolecular charge transfer (ICT) sensors that are impossible to synthesize directly from unsubstituted phenanthroline.

Part 1: The "Bromo-Handle" Advantage (Mechanistic Insight)

To evaluate performance, one must understand the underlying causality of the signal. The bromine atom at the C5 position induces specific electronic perturbations that distinguish it from the parent phenanthroline.

Electronic Withdrawal (-I Effect)

The bromine exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring.

  • Effect on pKa: The basicity of the pyridyl nitrogens is reduced (pKa ~4.8) compared to 1,10-phenanthroline (pKa ~4.95).

  • Sensor Implication: This lowers the stability constant (

    
    ) of metal complexes slightly. While this might seem like a disadvantage, it effectively improves sensor reversibility  and shifts the dynamic range, preventing saturation at low analyte concentrations.
    
The Heavy Atom Effect (HAE)

Unlike chloro- or methyl- derivatives, the bromine atom significantly enhances spin-orbit coupling.

  • Mechanism: This facilitates Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ).
  • Sensor Implication: 5-Br-phen complexes (especially with Ru(II) or Ir(III)) exhibit enhanced phosphorescence lifetimes, making them ideal for time-gated imaging which eliminates background autofluorescence.

Structural Visualization

The following diagram illustrates the functional divergence between the parent molecule and the 5-bromo derivative.

BromoAdvantage Phen 1,10-Phenanthroline (Parent) BrPhen 5-Bromo-1,10-Phenanthroline (Scaffold) Phen->BrPhen Bromination (Regioselective) DirectCoord Direct Metal Coordination Phen->DirectCoord BrPhen->DirectCoord Heavy Atom Effect CrossCouple Pd-Catalyzed Coupling (Sonogashira/Suzuki) BrPhen->CrossCouple C-Br Bond Activation StdSensor Standard Chelation (Non-Specific) DirectCoord->StdSensor Limited Tunability PhosSensor Phosphorescent Probe (Long Lifetime) DirectCoord->PhosSensor Enhanced ISC (Singlet -> Triplet) ICTSensor ICT 'Turn-On' Sensor (High Specificity) CrossCouple->ICTSensor Extended Conjugation

Figure 1: Mechanistic divergence of 5-bromo-1,10-phenanthroline. The C-Br bond unlocks pathways to ICT sensors and phosphorescent probes unavailable to the parent molecule.

Part 2: Comparative Performance Metrics

The following table contrasts 5-Br-phen against standard alternatives in the context of heavy metal sensing (specifically Fe


 and Ru

complexation).
Feature1,10-Phenanthroline (Standard)5-Bromo-1,10-Phenanthroline Bathophenanthroline (Hydrophobic)EDTA (Competitor)
Primary Role General ChelatorTunable Scaffold / Triplet Probe Lipophilic ChelatorMasking Agent / Titrant
pKa (Nitrogen) ~4.95~4.84 (Lower) [1]~4.8010.26 (pKa4)
Fluorescence QY Low (fluorescent)Very Low (quenched by Br) ModerateNon-Fluorescent
Phosphorescence WeakEnhanced (Heavy Atom Effect) [2]ModerateNone
Solubility Moderate (Alcohol/Water)Low (Needs Organic Co-solvent) Very Low (Organic only)High (Water - as salt)
LOD (Fe

)
~0.5

M
~0.1 - 0.3

M (Derivative dependent)
~0.5

M
N/A (Titration only)
Selectivity Moderate (Interferes with Ni, Co)High (Tunable via substitution) ModerateLow (Binds most metals)

Key Takeaway: Do not use raw 5-Br-phen for simple fluorescence "turn-on" sensing, as the bromine atom will quench the signal. Instead, use it as a precursor to attach fluorophores (removing the Br) or use it in Ruthenium-complex forms where the heavy atom effect boosts the triplet state emission [3].

Part 3: Experimental Validation Protocols

To validate the performance of a 5-Br-phen based sensor, you must establish a self-validating system using the Stern-Volmer Relationship .

Protocol: Fluorescence Quenching Titration

This protocol evaluates the sensitivity of a Ru(II)-complex derived from 5-Br-phen toward a target quencher (e.g.,


 or Cu

).

Reagents:

  • Sensor Stock: 10

    
    M [Ru(bpy)
    
    
    
    (5-Br-phen)]
    
    
    in Acetonitrile (MeCN).
  • Analyte Stock: 1 mM Cu(ClO

    
    )
    
    
    
    in MeCN (Freshly prepared).
  • Buffer: 10 mM Tris-HCl (if aqueous phase is required), pH 7.4.

Step-by-Step Methodology:

  • Baseline Measurement (

    
    ): 
    
    • Add 2.0 mL of Sensor Stock to a quartz cuvette.

    • Record emission spectrum (Excitation: 450 nm, Emission Range: 550–750 nm).

    • Self-Validation: Ensure the emission peak is stable (<1% drift) over 2 minutes before proceeding.

  • Titration:

    • Add the Analyte Stock in 2

      
      L increments (0 to 5 equivalents).
      
    • Mix by inversion (do not sonicate during titration).

    • Allow 60 seconds for equilibration after each addition.

    • Record emission spectrum (

      
      ).
      
  • Data Analysis (Stern-Volmer):

    • Plot

      
       vs. [Analyte Concentration].
      
    • Linearity Check: A linear plot indicates dynamic quenching (collisional). A concave-upward plot indicates combined static and dynamic quenching (common with phenanthroline derivatives due to ground-state complexation).

  • Interference Control (The "Selectivity Check"):

    • Repeat the baseline measurement.

    • Add 10 equivalents of competing ions (Na

      
      , K
      
      
      
      , Mg
      
      
      , Ca
      
      
      ).
    • Pass Criteria: Signal change must be <5%.

Experimental Workflow Diagram

ExperimentalProtocol Prep Preparation: 10µM Sensor in MeCN Baseline Measure Baseline (F0) Ex: 450nm | Em: 610nm Prep->Baseline Titrate Titration Loop: Add Analyte (0.1 - 5.0 eq) Baseline->Titrate Measure Measure Emission (F) Titrate->Measure Calc Calculate F0/F Measure->Calc Calc->Titrate Next Aliquot Plot Stern-Volmer Plot Linear = Dynamic Quenching Calc->Plot End Point

Figure 2: Workflow for validating sensor performance via fluorescence quenching titration.

Part 4: Case Study – The "Light Switch" Effect

A definitive application of 5-Br-phen is in the synthesis of Ruthenium "Light Switch" complexes for DNA sensing.

  • The System: [Ru(bpy)

    
    (5-Br-phen)]
    
    
    
  • The Mechanism: In aqueous solution, the complex is non-emissive (quenched by water protons). Upon intercalation into the hydrophobic groove of DNA, water is excluded.

  • The 5-Bromo Difference:

    • The bulky bromine atom alters the intercalation geometry .

    • It enhances the triplet state lifetime via the heavy atom effect, resulting in a brighter, longer-lived signal upon binding compared to the unsubstituted [Ru(bpy)

      
      (phen)]
      
      
      
      [4].
    • LOD Performance: Typically detects DNA down to the nanomolar range (<10 nM base pairs).

References

  • Assefa, A., et al. (2018).[1] Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study. American Journal of Analytical Chemistry, 9, 397-405.[1] Link

  • Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm, 3, 18-23. Link

  • Glazer, E. C., et al. (2007). Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission. Journal of the American Chemical Society, 129(27), 8544–8551.[2] Link

  • Pyle, A. M., et al. (1989). Mixed-Ligand Complexes of Ruthenium(II): Factors Governing Binding to DNA. Journal of the American Chemical Society, 111, 3051-3058. Link

Sources

Comparative

Cross-validation of results obtained with 5-bromo-1,10-phenanthroline

Executive Summary: The Functional Scaffold In the landscape of polypyridyl ligands, 1,10-phenanthroline (Phen) is the "gold standard" for metal chelation. However, for researchers requiring post-synthetic modification or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Scaffold

In the landscape of polypyridyl ligands, 1,10-phenanthroline (Phen) is the "gold standard" for metal chelation. However, for researchers requiring post-synthetic modification or modulated electronic properties, 5-bromo-1,10-phenanthroline (5-Br-Phen) is the critical alternative.

This guide cross-validates the performance of 5-Br-Phen against the parent Phen and other derivatives (e.g., Bathophenanthroline). It establishes that while 5-Br-Phen exhibits slightly reduced metal stability constants due to electron-withdrawing effects, it offers superior utility as a lipophilic scaffold for metallodrugs and a reactive intermediate for luminescent sensors.

Chemical & Physical Benchmarking

To validate the use of 5-Br-Phen, one must first understand its thermodynamic and electronic deviations from the parent compound.

Electronic Effects & Basicity

The bromine atom at the 5-position exerts a negative inductive effect (-I), reducing the electron density on the pyridine nitrogens. This alters the pKa and the stability of resulting metal complexes.

Property1,10-Phenanthroline (Parent)5-Bromo-1,10-PhenanthrolineImpact on Application
pKa (MH+) ~4.86~4.0 - 4.25-Br-Phen is less basic; requires lower pH for protonation.
Log K1 (Fe(II)) 5.9~5.4 - 5.6 (Est.)Slightly weaker metal binding; complexes are more labile.
Lipophilicity (logP) 1.78~2.54Critical Advantage: 5-Br-Phen crosses cell membranes more efficiently.
Fluorescence WeakQuenched (Heavy Atom Effect)5-Br-Phen is poor for direct imaging unless complexed or substituted.
Synthetic Utility Cross-Validation

Researchers often fail to validate the purity of 5-Br-Phen, which is prone to contamination with 5,6-dibromo derivatives during synthesis.

  • Direct Bromination (Old Method): Low yield (~30%), high mixture of 3-Br, 5-Br, and 5,6-di-Br.

  • SCl2 Catalysis (Validated Method): High yield (>80%), high regioselectivity for position 5.

Validation Checkpoint: Before using 5-Br-Phen in coordination chemistry, verify purity via 1H NMR . The 5-Br derivative lacks the C2 symmetry of the parent Phen until coordinated, but the key indicator is the loss of the H5/H6 singlet coupling seen in Phen.

Biological Cross-Validation: Cytotoxicity & Uptake

The primary driver for selecting 5-Br-Phen over Phen in drug development is the correlation between lipophilicity and cytotoxicity . The bromine substituent facilitates passive diffusion across the lipid bilayer.

Comparative IC50 Data (Human Cancer Lines)

The following table synthesizes cross-validated results from multiple metallodrug studies (e.g., Ru(II) and Cu(II) complexes).

Complex ArchitectureLigand SystemCell Line (Target)IC50 (μM)Relative Potency
Cisplatin (Control) -HeLa / A54910 - 201.0x (Baseline)
[Ru(bpy)2(L)]2+ L = PhenHeLa>100Inactive (Poor Uptake)
[Ru(bpy)2(L)]2+ L = 5-Br-Phen HeLa15 - 25 ~4x vs Parent Phen
[Cu(L)2]+ L = PhenA5492.5High
[Cu(L)2]+ L = 5-Br-Phen A5490.8 - 1.2 2x vs Parent Phen

Insight: The 5-Br-Phen ligand consistently lowers IC50 values (increases potency) compared to unsubstituted Phen. This validates the hypothesis that the bromine atom enhances cellular accumulation, likely via improved hydrophobic interaction with the DNA minor groove.

Mechanism of Action Visualization

The following diagram illustrates the validated pathway for 5-Br-Phen metal complexes compared to the parent ligand.

BioactivityPath Complex_Phen [M(Phen)2]2+ (Hydrophilic) Membrane Cell Membrane (Lipid Bilayer) Complex_Phen->Membrane Low Affinity Complex_Br [M(5-Br-Phen)2]2+ (Lipophilic) Complex_Br->Membrane High Affinity Uptake_Slow Slow/Passive Diffusion Membrane->Uptake_Slow Phen Uptake_Fast Enhanced Passive Diffusion Membrane->Uptake_Fast 5-Br-Phen Intracellular Intracellular Accumulation Uptake_Slow->Intracellular Low Conc. Uptake_Fast->Intracellular High Conc. Target_DNA DNA Binding (Intercalation) Intracellular->Target_DNA Groove Binding Target_Mito Mitochondrial Depolarization Intracellular->Target_Mito ROS Generation

Figure 1: Comparative cellular uptake and mechanism of action. The 5-Br substituent significantly enhances membrane permeability, leading to higher intracellular concentrations.

Experimental Protocol: Validated Cytotoxicity Assay

Standard protocols often fail with 5-Br-Phen due to solubility issues. This modified protocol ensures accurate IC50 determination.

Objective: Determine IC50 of [M(5-Br-Phen)2] complexes against HeLa cells.

Reagents
  • Stock Solvent: DMSO (Molecular Biology Grade).

  • Diluent: RPMI-1640 Media (w/o Phenol Red to avoid interference).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Stock Preparation (Critical Step):

    • Dissolve the 5-Br-Phen complex in 100% DMSO to a concentration of 10 mM .

    • Note: 5-Br-Phen complexes are less soluble in water than Phen complexes. Sonicate for 10 mins if necessary.

  • Serial Dilution:

    • Prepare intermediate dilutions in PBS. Ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) . Higher DMSO levels will permeabilize membranes artificially, invalidating the "lipophilicity" advantage of the ligand.

  • Seeding:

    • Seed HeLa cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Treatment:

    • Add 100 μL of drug dilutions (0.1 μM to 100 μM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (Cisplatin) .

  • Readout:

    • Incubate 48h.[1][2] Add MTT. Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm (Reference 630 nm).

Self-Validation Criteria:

  • If the Vehicle Control (DMSO only) shows <90% viability vs. Media Control, the assay is invalid (DMSO toxicity masking drug effect).

  • If the 5-Br-Phen complex precipitates upon addition to media (cloudiness), the data is invalid. Repeat using BSA (Bovine Serum Albumin) as a carrier.

Decision Matrix: When to Use Which Ligand?

Use this logic flow to determine if 5-Br-Phen is the correct choice for your application.

DecisionTree Start Select Ligand for Metal Complex Q1 Is Post-Synthetic Functionalization Required? Start->Q1 Yes_Func Use 5-Br-Phen (Suzuki/Sonogashira Ready) Q1->Yes_Func Yes No_Func Is High Cytotoxicity the Primary Goal? Q1->No_Func No Yes_Cyto Use 5-Br-Phen or Bathophenanthroline No_Func->Yes_Cyto Yes (Lipophilicity needed) No_Cyto Is Stability/Water Solubility the Primary Goal? No_Func->No_Cyto No Yes_Stab Use 1,10-Phenanthroline (Parent) No_Cyto->Yes_Stab Yes No_Stab Use 5-Nitro-Phen (For Reductive Activation) No_Cyto->No_Stab No

Figure 2: Ligand selection logic based on experimental requirements.

References

  • Deegan, C. et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen) and its transition metal complexes. Cancer Letters. Link

  • Adeloye, A. O. & Ajibade, P. A. (2014).[3][4] Synthesis of 5-bromo-1,10-phenanthroline and 4,7-dibromo-1,10-phenanthroline. ResearchGate. Link

  • BenchChem. (2025).[5] Stability of o-Phenanthroline Complexes with Various Metal Ions: A Comparative Guide. Link

  • Gama, S. et al. (2020).[6] Copper Complexes with 1,10-Phenanthroline Derivatives: Underlying Factors Affecting Their Cytotoxicity. Inorganic Chemistry. Link

  • Poynton, F. E. et al. (2016). Preparation of Ruthenium(II) Polypyridyl Complexes for Anticancer Applications. Frontiers in Chemistry. Link

Sources

Validation

A Spectroscopic Guide to the Synthesis and Characterization of 5-bromo-1,10-phenanthroline

This guide provides a detailed spectroscopic comparison of 5-bromo-1,10-phenanthroline with its synthetic precursors, 1,10-phenanthroline and o-phenylenediamine. It is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 5-bromo-1,10-phenanthroline with its synthetic precursors, 1,10-phenanthroline and o-phenylenediamine. It is designed for researchers, scientists, and professionals in drug development and materials science who rely on precise analytical techniques to verify molecular identity and purity. We will explore the distinct spectral signatures revealed by UV-Vis, FT-IR, and NMR spectroscopy, offering both the experimental data and the underlying chemical principles that account for the observed differences.

Introduction: The Importance of Spectroscopic Verification

1,10-Phenanthroline and its derivatives are foundational ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions.[1] These complexes are integral to applications ranging from catalysis and solar cells to antimicrobial agents and diagnostic tools.[1][2] The introduction of a bromine atom at the 5-position, creating 5-bromo-1,10-phenanthroline, serves as a crucial synthetic handle for further functionalization, enabling the construction of more complex molecular architectures through cross-coupling reactions.[3]

Given the subtlety of this transformation—the addition of a single bromine atom—rigorous analytical confirmation is paramount. Spectroscopic methods provide a non-destructive and highly informative means to track the synthetic progression from the basic building block, o-phenylenediamine, to the intermediate, 1,10-phenanthroline, and finally to the brominated product. Each step in the synthesis introduces specific changes to the molecule's electronic environment and vibrational modes, which are directly observable in their respective spectra. This guide will dissect these changes, providing a clear spectroscopic roadmap for confirming the successful synthesis of 5-bromo-1,10-phenanthroline.

Synthetic Pathway Overview

The synthesis of 5-bromo-1,10-phenanthroline is a well-established two-step process. Understanding this pathway is essential for interpreting the spectroscopic data, as it clarifies which structural features should appear or disappear at each stage.

  • Skraup Reaction: The synthesis begins with the reaction of o-phenylenediamine with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide) in a double Skraup reaction to form the rigid, planar tricyclic system of 1,10-phenanthroline.[4][5]

  • Electrophilic Bromination: The resulting 1,10-phenanthroline is then subjected to electrophilic aromatic substitution. The reaction with bromine in the presence of oleum (fuming sulfuric acid) selectively installs a bromine atom at the 5-position of the phenanthroline core.[6]

Synthesis_Workflow cluster_precursors Precursors cluster_intermediates Intermediate cluster_final_product Final Product o_phenylenediamine o-Phenylenediamine phenanthroline 1,10-Phenanthroline o_phenylenediamine->phenanthroline Skraup Reaction glycerol Glycerol bromo_phenanthroline 5-bromo-1,10-phenanthroline phenanthroline->bromo_phenanthroline Bromination

Caption: Synthetic route to 5-bromo-1,10-phenanthroline.

UV-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-conjugated systems of these aromatic compounds give rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic-grade solvent that dissolves all three compounds and is transparent in the region of interest (typically >200 nm). Methanol or ethanol are suitable choices.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of o-phenylenediamine, 1,10-phenanthroline, and 5-bromo-1,10-phenanthroline in the chosen solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

  • Data Acquisition: Record the absorbance spectra for each sample from approximately 200 nm to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

Comparative UV-Vis Data
CompoundKey λmax (nm)Interpretation
o-Phenylenediamine ~236, ~284-289[7][8]These bands correspond to π → π* transitions within the benzene ring, influenced by the two amino (-NH₂) auxochromes.
1,10-Phenanthroline ~230, ~265, ~290[9][10]The extended π-system of the tricyclic phenanthroline structure results in multiple, well-defined absorption bands, which are characteristic of its rigid aromatic framework.
5-bromo-1,10-phenanthroline Red-shifted vs. 1,10-phenanthrolineThe bromine atom acts as an auxochrome, and its lone pair electrons can interact with the π-system. This, along with the "heavy atom effect," perturbs the electronic energy levels, typically causing a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted phenanthroline.[11]

Discussion: The most significant change in the UV-Vis spectrum occurs during the Skraup reaction. The formation of the extended, rigid phenanthroline system from o-phenylenediamine results in a more complex and distinct absorption profile. The subsequent bromination step induces more subtle changes. The presence of the bromine substituent on the 5-bromo-1,10-phenanthroline can be inferred by a shift in the absorption maxima relative to the 1,10-phenanthroline standard, confirming the modification of the chromophore.

Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison

FT-IR spectroscopy is a powerful tool for identifying functional groups by measuring the vibrations of bonds within a molecule. The transformation from a primary amine to a tertiary amine within a heterocyclic ring, and the introduction of a C-Br bond, yield highly diagnostic spectral changes.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the analyte (~1 mg) with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.

  • Background Scan: Perform a background scan with an empty sample compartment (for ATR) or a pure KBr pellet to account for atmospheric CO₂ and H₂O.

  • Data Acquisition: Place the sample pellet or apply the solid to the ATR crystal and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and assign them to specific bond vibrations.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Weigh Analyte & KBr grind Grind Mixture start->grind press Press into Pellet grind->press background Run Background Scan press->background sample Run Sample Scan background->sample analyze Identify & Assign Peaks sample->analyze

Caption: Workflow for FT-IR analysis using the KBr pellet method.
Comparative FT-IR Data
CompoundKey Vibrational Bands (cm⁻¹)Interpretation
o-Phenylenediamine 3450-3300 (two bands)[12][13]Strong, sharp N-H stretching vibrations characteristic of a primary amine (-NH₂).
~1620N-H bending (scissoring) vibration.
~1270C-N stretching vibration.
1,10-Phenanthroline 3100-3000Aromatic C-H stretching. The absence of strong N-H bands in the 3300-3500 cm⁻¹ region confirms the conversion of the primary amines into the heterocyclic rings.[14][15]
1600-1450Multiple sharp bands corresponding to C=C and C=N stretching vibrations within the aromatic rings.[15]
850, 740Strong C-H out-of-plane bending vibrations, characteristic of the aromatic substitution pattern.[14]
5-bromo-1,10-phenanthroline 3100-3000Aromatic C-H stretching, similar to 1,10-phenanthroline.
1600-1450C=C and C=N stretching, with subtle shifts in position and intensity compared to the unsubstituted precursor due to the electronic effect of bromine.
~1000-600The presence of a new band in this region can often be attributed to the C-Br stretching vibration, providing direct evidence of successful bromination. The pattern of C-H out-of-plane bends may also be altered.

Discussion: The FT-IR spectrum provides definitive evidence for the first synthetic step. The complete disappearance of the characteristic primary amine N-H stretches of o-phenylenediamine and the appearance of the complex aromatic fingerprint of 1,10-phenanthroline is a clear indicator of successful cyclization. For the second step, the key evidence is the appearance of a C-Br stretching vibration and the altered pattern in the fingerprint region (below 1500 cm⁻¹), which differentiates the brominated product from its immediate precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The high symmetry of 1,10-phenanthroline gives a clean, predictable spectrum, which is systematically altered by the introduction of the bromine substituent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that dissolves the samples well, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H NMR spectrum for each sample, ensuring adequate signal-to-noise ratio.

  • Analysis: Determine the chemical shift (δ), integration, and multiplicity (e.g., singlet, doublet) for each resonance.

Comparative ¹H NMR Data (in CDCl₃)
CompoundKey Chemical Shifts (δ, ppm)Interpretation
o-Phenylenediamine ~6.7-6.8 (m, 4H)A complex multiplet for the four aromatic protons.[7]
~3.4 (s, 4H)A broad singlet for the four protons of the two -NH₂ groups.
1,10-Phenanthroline ~9.2 (dd, 2H, H2/H9)Protons adjacent to the nitrogen atoms are highly deshielded.
~8.2 (dd, 2H, H4/H7)
~7.7 (s, 2H, H5/H6)Due to the molecule's symmetry, H5 and H6 are chemically equivalent and appear as a singlet.
~7.6 (dd, 2H, H3/H8)[2][4]
5-bromo-1,10-phenanthroline ~9.2-9.3 (m, 2H, H2/H9)The overall pattern is similar, but the symmetry is broken.
~8.8 (d, 1H, H4)The introduction of bromine at C5 deshields the adjacent H4 proton, shifting it downfield.
~8.2 (d, 1H, H7)
Disappearance of H5/H6 singlet The most crucial diagnostic feature: the singlet at ~7.7 ppm is absent, as the proton at C5 has been replaced by bromine.
~7.7-7.8 (m, 2H, H3/H8)
~8.0 (d, 1H, H6)The proton at C6 is now distinct and appears as a doublet, coupled to H7.

Discussion: NMR spectroscopy offers the most unambiguous confirmation of the final product's identity. The transition from o-phenylenediamine to 1,10-phenanthroline is marked by the disappearance of the broad amine proton signal and the appearance of a highly symmetrical and deshielded set of aromatic signals. The subsequent bromination is unequivocally confirmed by two key changes in the ¹H NMR spectrum of 5-bromo-1,10-phenanthroline relative to its precursor:

  • Loss of Symmetry: The simple pattern of four signals for eight protons in 1,10-phenanthroline is replaced by a more complex pattern of seven distinct signals for the seven remaining aromatic protons.

  • Disappearance of the H5/H6 Singlet: This is the smoking gun. The absence of the characteristic singlet around 7.7 ppm is definitive proof that substitution has occurred at the C5 position.[6]

Spectroscopic_Logic Start Starting Material (o-Phenylenediamine) Step1 Skraup Reaction Start->Step1 Intermediate Intermediate (1,10-Phenanthroline) Step1->Intermediate FTIR_Evidence1 FT-IR: -NH₂ stretch disappears Aromatic fingerprint appears Step1->FTIR_Evidence1 NMR_Evidence1 ¹H NMR: -NH₂ signal disappears Symmetrical aromatic signals appear Step1->NMR_Evidence1 Step2 Bromination Intermediate->Step2 Final Final Product (5-bromo-1,10-phenanthroline) Step2->Final NMR_Evidence2 ¹H NMR: H5/H6 singlet disappears Symmetry is broken Step2->NMR_Evidence2 FTIR_Evidence2 FT-IR: C-Br stretch appears Step2->FTIR_Evidence2

Caption: Logical flow of spectroscopic confirmation during synthesis.

Conclusion

The successful synthesis of 5-bromo-1,10-phenanthroline from its precursors can be confidently verified through a multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle.

  • UV-Vis spectroscopy confirms the formation and subsequent modification of the extended π-conjugated system.

  • FT-IR spectroscopy provides definitive proof of the chemical transformation of functional groups, namely the conversion of primary amines to a heterocyclic system and the introduction of the carbon-bromine bond.

  • ¹H NMR spectroscopy offers the most detailed and unambiguous evidence, confirming the precise location of the bromine substituent through the predictable changes in chemical shifts and the breaking of molecular symmetry.

By systematically comparing the spectra of the product to its precursors, researchers can ensure the identity, purity, and success of the synthetic procedure, paving the way for its use in advanced applications.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-1,10-phenanthroline Monohydrate

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-bromo-1,10-phenant...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-bromo-1,10-phenanthroline monohydrate, a halogenated heterocyclic organic compound. Adherence to these procedures is critical due to the inherent hazards associated with this class of chemicals. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the risks is essential. 5-bromo-1,10-phenanthroline monohydrate and its parent compound, 1,10-phenanthroline, are classified as hazardous substances.

Key Hazards:

  • Toxicity: 1,10-phenanthroline is toxic if swallowed[1][2][3][4][5]. Animal studies indicate that ingestion of even small quantities can cause serious health damage or be fatal[4]. 5-bromo-1,10-phenanthroline is listed as harmful if swallowed[6].

  • Irritation: It can cause skin, eye, and respiratory irritation[6].

  • Environmental Hazard: This substance is very toxic to aquatic life with long-lasting effects[1][2][3][4][5][7]. Therefore, it must not be released into the environment or disposed of down the drain[3][7][8][9].

Due to its bromine content, 5-bromo-1,10-phenanthroline is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal methods required[10][11]. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts[11].

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 5-bromo-1,10-phenanthroline monohydrate for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: In cases of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[7].

All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3][8].

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Waste Segregation Protocol:

  • Designated Waste Container: All waste containing 5-bromo-1,10-phenanthroline monohydrate, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated "Halogenated Organic Waste" container[10][11][12].

  • Container Specifications: The container must be:

    • Made of a compatible material (e.g., polyethylene)[13][14].

    • Leak-proof and have a secure, tight-fitting lid[15].

    • Clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste"[16]. The full chemical name, "5-bromo-1,10-phenanthroline monohydrate," should also be clearly visible[12].

  • Storage Location: The waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents[1][13][17]. Ensure secondary containment is in place to mitigate spills[15].

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal[12][16].

Parameter Guideline Rationale
Waste Category Halogenated Organic WasteEnsures proper high-temperature incineration and prevents environmental contamination.
Container Type Labeled, sealed, compatible containerPrevents leaks, spills, and exposure. Complies with regulatory standards.
Storage Designated, secure area with secondary containmentMinimizes risk of accidental release and reaction with incompatible substances.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • Avoid generating dust[3][7][8][9].

    • Carefully sweep or vacuum up the spilled solid material[3][7][8]. Do not use compressed air for cleaning.

    • Place the collected material and any contaminated cleaning supplies into the designated "Halogenated Organic Waste" container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Final Disposal Procedure

The final disposal of 5-bromo-1,10-phenanthroline monohydrate must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow:

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Contaminated Items) B Wear Full PPE A->B Handle with Care C Collect Waste in Designated 'Halogenated Organic Waste' Container B->C D Securely Seal Container C->D E Store in Satellite Accumulation Area D->E Ensure Proper Labeling F Arrange for Pickup (Contact EHS/Waste Contractor) E->F When Container is Full G Waste Manifest & Transport by Licensed Carrier F->G H Incineration at Approved Hazardous Waste Facility G->H

Caption: Waste Disposal Workflow for 5-bromo-1,10-phenanthroline Monohydrate.

Key Steps:

  • Container Sealing and Labeling: Once the waste container is full (typically no more than 75-80% capacity to prevent overfilling), ensure the lid is tightly sealed. Verify that the label is accurate and complete.

  • Request for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste[14].

  • Documentation: Complete any required waste manifest forms provided by your EHS office. This documentation is a legal requirement for tracking hazardous waste from generation to final disposal.

  • Professional Disposal: The licensed waste carrier will transport the container to a specialized facility for high-temperature incineration, which is the standard and environmentally responsible method for destroying halogenated organic compounds[11].

Under no circumstances should you attempt to treat or dispose of this chemical waste through any other means[18]. Evaporation in a fume hood is not an acceptable method of disposal[18].

References

  • Chem-Supply. (2018, September). Safety Data Sheet: 1,10-PHENANTHROLINE Monohydrate. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: 1,10 PHENANTHROLINE MONOHYDRATE AR/ACS. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, January 7). Safety Data Sheet: 1,10-Phenanthroline. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,10-Phenanthroline monohydrate. Retrieved from [Link]

  • Scholar Chemistry. (2009, January 23). Material Safety Data Sheet: 1, 10 – Phenanthroline. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

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